Marasmic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,6S,9R,10S)-10-hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-ene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-13(2)4-8-3-9(6-16)14-7-15(14,10(8)5-13)12(18)19-11(14)17/h3,6,8,10-11,17H,4-5,7H2,1-2H3/t8-,10+,11+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUVCPLWWOLECJ-WMABBAGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C=C(C34CC3(C2C1)C(=O)OC4O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]2C=C([C@]34C[C@@]3([C@H]2C1)C(=O)O[C@@H]4O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-99-9 | |
| Record name | (3S,3aR,5aS,8aS,8bS)-5a,7,8,8a-Tetrahydro-3-hydroxy-7,7-dimethyl-1-oxo-3H,6H-3a,8b-methano-1H-indeno[4,5-c]furan-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marasmic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MARASMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74EQ59M5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Marasmic Acid: A Technical Guide to its Discovery, Natural Sources, and Properties
Abstract
Marasmic acid, a sesquiterpenoid natural product, has garnered significant interest due to its potent biological activities. First isolated from the Basidiomycete fungus Marasmus conigenus, this compound exhibits a unique and complex chemical architecture. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, and detailed experimental protocols for its isolation and characterization. Furthermore, it presents a compilation of its physicochemical and biological properties in a structured format for researchers, scientists, and drug development professionals.
Discovery and Natural Source
This compound was first reported in 1965 in a communication by Dugan, de Mayo, Nisbet, and Anchel. A more detailed account of its constitution and biogenesis was published by the same research group in 1966 in the Journal of the American Chemical Society.
The primary and original natural source of this compound is the Basidiomycete fungus, Marasmus conigenus .[1] This fungus belongs to the family Marasmiaceae and is the organism from which the compound was first isolated and characterized.
Physicochemical Properties
This compound is a sesquiterpenoid characterized by an unsaturated dialdehyde functionality.[1] Its chemical formula is C₁₅H₁₈O₄ with a molecular weight of 262.30 g/mol .
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₄ | |
| Molecular Weight | 262.30 g/mol | |
| Melting Point | 173-175 °C | |
| Appearance | Colorless crystals |
Experimental Protocols
Isolation of this compound from Marasmus conigenus
The following protocol is based on the original method described by Dugan et al. (1966).
I. Fermentation:
-
Cultures of Marasmus conigenus are grown in a suitable liquid medium, such as a glucose-peptone medium, under submerged fermentation conditions.
-
The fermentation is typically carried out for several weeks at room temperature to allow for the production of secondary metabolites, including this compound.
II. Extraction:
-
The culture broth is separated from the mycelium by filtration.
-
The filtrate is acidified to a low pH (e.g., pH 2-3) with an appropriate acid, such as hydrochloric acid.
-
The acidified filtrate is then extracted multiple times with an organic solvent, such as ethyl acetate or chloroform, to partition the organic compounds, including this compound, into the organic phase.
III. Purification:
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions containing the pure compound are combined and the solvent is evaporated.
IV. Crystallization:
-
The purified this compound is recrystallized from a suitable solvent system, such as acetone-hexane, to yield colorless crystals.
Structure Elucidation Methodologies
The structure of this compound was elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.
Biological Activity
This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, cytotoxic, and mutagenic effects.[1] Its activity is believed to be associated with the α,β-unsaturated aldehyde group.
Antimicrobial Activity
Biosynthesis
This compound is a sesquiterpenoid, and its biosynthesis is presumed to follow the general pathway for this class of compounds, starting from farnesyl pyrophosphate (FPP).
The biosynthesis begins with the cyclization of the linear precursor, FPP, catalyzed by a sesquiterpene synthase enzyme. This is followed by a series of enzymatic modifications, likely involving cytochrome P450 monooxygenases and other tailoring enzymes, to introduce the various functional groups and establish the final stereochemistry of this compound. The exact intermediates and enzymatic steps specific to this compound biosynthesis require further investigation.
Conclusion
This compound stands out as a fascinating natural product with significant biological potential. Its discovery from Marasmus conigenus has paved the way for further exploration of fungal secondary metabolites. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and chemical biology, facilitating future studies on this intriguing molecule.
References
Isolating Marasmic Acid from Marasmus conigenus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the isolation and purification of marasmic acid, a sesquiterpenoid antibiotic, from the fungus Marasmus conigenus. This document details the necessary experimental protocols, summarizes key quantitative data, and presents a visual representation of the isolation workflow. This compound has garnered interest in the scientific community due to its notable biological activities, including antibacterial and cytotoxic properties.
Overview of this compound
This compound is a biologically active sesquiterpenoid first isolated from the fungus Marasmus conigenus. It is characterized by a complex, polycyclic structure. The compound has demonstrated a range of biological activities, making it a subject of interest for natural product synthesis and pharmacological studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₈O₄ |
| Molecular Weight | 262.30 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 174-175 °C |
Experimental Protocols for Isolation and Purification
The following protocols are based on the established methodologies for the isolation of this compound from Marasmus conigenus.
Fungal Cultivation and Fermentation
Successful isolation of this compound begins with the robust cultivation of Marasmus conigenus.
Culture Medium: The fungus is typically grown in a liquid medium conducive to the production of secondary metabolites. A suitable medium composition is as follows:
-
Glucose: 40 g/L
-
Malt extract: 20 g/L
-
Peptone: 2 g/L
-
KH₂PO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
FeSO₄·7H₂O: 0.01 g/L
Fermentation Conditions:
-
Culture Type: Submerged fermentation in shake flasks or a fermenter.
-
Inoculation: Inoculate the sterile medium with a mycelial suspension of Marasmus conigenus.
-
Incubation Temperature: 24-26 °C.
-
Agitation: 120-150 rpm.
-
Duration: 14-21 days, or until sufficient biomass and secondary metabolite production is achieved.
Extraction of Crude this compound
Following fermentation, the fungal biomass and culture broth are processed to extract the crude this compound.
-
Separation of Mycelia and Broth: The fungal culture is harvested, and the mycelia are separated from the culture broth by filtration through cheesecloth or by centrifugation.
-
Solvent Extraction of Culture Filtrate: The culture filtrate is acidified to a pH of 2-3 with hydrochloric acid. It is then extracted multiple times with an equal volume of ethyl acetate. The organic layers are combined.
-
Extraction of Mycelia: The mycelial cake is macerated and extracted with methanol or acetone to recover any intracellular this compound. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The ethyl acetate layer is collected.
-
Drying and Concentration: The combined ethyl acetate extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
Purification of this compound
The crude extract is subjected to chromatographic techniques to isolate pure this compound.
-
Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1). Spots corresponding to this compound can be visualized under UV light or by staining with a suitable reagent.
-
Crystallization: Fractions containing pure this compound are pooled, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system, such as ethyl acetate-hexane, to yield pure crystalline this compound.
Quantitative Data
The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction efficiency.
Table 2: Representative Yields of this compound
| Stage | Product | Typical Yield (from 10 L culture) | Purity |
| Extraction | Crude Extract | 5-10 g | - |
| Column Chromatography | Purified Fractions | 500-800 mg | >90% |
| Crystallization | Crystalline this compound | 300-500 mg | >98% |
Visualizing the Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound from Marasmus conigenus.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This technical guide outlines a robust and reproducible methodology for the isolation of this compound from Marasmus conigenus. The detailed protocols for fungal cultivation, extraction, and purification, along with the summarized quantitative data, provide a valuable resource for researchers and scientists in the field of natural product chemistry and drug development. The provided workflow diagram offers a clear visual summary of the entire process. Further research into the biological activities and potential therapeutic applications of this compound is warranted.
An In-depth Technical Guide to the Marasmic Acid Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marasmic acid, a sesquiterpenoid produced by various Basidiomycete fungi, has garnered significant interest due to its potent antibacterial and cytotoxic activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway. While the complete pathway remains to be fully elucidated, this document outlines the key enzymatic steps, precursor molecules, and proposed intermediates based on established principles of sesquiterpenoid biosynthesis in fungi. This guide also presents detailed experimental protocols and data in a structured format to aid researchers in this field.
Introduction
This compound is a member of the marasmane class of sesquiterpenoids, characterized by a unique tricyclic skeleton. It was first isolated from the fungus Marasmius conigenus and has since been identified in other species, including those of the genus Russula.[1][2][3] The biological activity of this compound is attributed to its dense oxygenation and strained ring system, making it a promising candidate for drug development. The elucidation of its biosynthetic pathway is a critical step towards the sustainable production of this valuable compound and the generation of novel analogues with improved therapeutic properties.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other sesquiterpenoids, is believed to originate from the universal C15 precursor, farnesyl pyrophosphate (FPP), derived from the mevalonate pathway. The pathway is proposed to proceed through a series of enzymatic reactions catalyzed primarily by a sesquiterpene synthase (STS) and several cytochrome P450 monooxygenases (P450s).
Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)
The initial and committing step in this compound biosynthesis is the cyclization of the linear FPP molecule into a complex tricyclic hydrocarbon scaffold. This reaction is catalyzed by a specific sesquiterpene synthase (STS) . Based on the structure of marasmane sesquiterpenoids, it is hypothesized that the STS catalyzes the formation of a protoilludane cation intermediate, which then undergoes further rearrangement and cyclization to form the characteristic marasmane skeleton.
While a specific marasmane synthase has yet to be functionally characterized, numerous STSs from Basidiomycetes have been identified and shown to produce a variety of sesquiterpene scaffolds.[4][5] The identification and characterization of the STS from a this compound-producing fungus is a key area for future research.
Step 2: Oxidative Modifications
Following the formation of the marasmane hydrocarbon backbone, a series of oxidative modifications are required to introduce the various hydroxyl and carbonyl functionalities present in the final this compound molecule. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) . Fungal P450s are known to play a crucial role in the structural diversification of terpenoids by introducing regio- and stereospecific hydroxylations, epoxidations, and other oxidative transformations.[6][7][8]
The exact sequence and number of P450-catalyzed reactions in the this compound pathway are currently unknown. However, based on the structure of this compound, it is likely that multiple P450s are involved in a stepwise oxidation of the marasmane scaffold. Identifying and characterizing these P450s will be essential for reconstituting the complete biosynthetic pathway.
A proposed logical flow of the initial steps of the this compound biosynthetic pathway is depicted below:
Quantitative Data
Currently, there is a paucity of quantitative data regarding the this compound biosynthetic pathway. Key data such as enzyme kinetics, metabolite concentrations, and gene expression levels are not yet available in the public domain. The following table is provided as a template for researchers to populate as data becomes available.
| Parameter | Value | Units | Organism | Reference |
| Sesquiterpene Synthase | ||||
| Km (FPP) | Data not available | µM | ||
| kcat | Data not available | s-1 | ||
| Cytochrome P450s | ||||
| Km (Substrate) | Data not available | µM | ||
| kcat | Data not available | s-1 | ||
| Metabolite Levels | ||||
| This compound Titer | Data not available | mg/L |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the cluster of genes responsible for this compound biosynthesis in a producing fungus.
Methodology:
-
Genome Sequencing: Obtain a high-quality genome sequence of a known this compound-producing fungus (e.g., Marasmius conigenus).
-
Bioinformatic Analysis: Use bioinformatics tools (e.g., antiSMASH, SMURF) to predict secondary metabolite biosynthetic gene clusters (BGCs).
-
Candidate Gene Identification: Search for BGCs containing a candidate sesquiterpene synthase gene. Proximity to genes encoding cytochrome P450s, reductases, and transporters would strengthen the candidacy of the cluster.
-
Transcriptomic Analysis: Perform RNA-seq analysis of the fungus grown under this compound-producing and non-producing conditions. Upregulation of the candidate BGC under producing conditions provides strong evidence for its involvement.
Functional Characterization of the Sesquiterpene Synthase
Objective: To confirm the function of the candidate STS in producing the marasmane scaffold.
Methodology:
-
Gene Cloning and Heterologous Expression:
-
In Vivo and In Vitro Assays:
-
In Vivo: Culture the engineered host and extract the organic phase. Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of the marasmane hydrocarbon product.
-
In Vitro: Purify the recombinant STS protein. Perform enzyme assays with FPP as the substrate. Analyze the reaction products by GC-MS.
-
-
Structure Elucidation: If a novel sesquiterpene is produced, determine its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Functional Characterization of Cytochrome P450s
Objective: To determine the specific oxidative reactions catalyzed by the P450s in the this compound BGC.
Methodology:
-
Heterologous Co-expression:
-
Co-express the candidate P450 gene along with a suitable cytochrome P450 reductase (CPR) in a host organism that also produces the marasmane scaffold (from the characterized STS).[11]
-
Culture the engineered host and analyze the extracts for oxidized marasmane derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
In Vitro Reconstitution:
-
Individually express and purify the P450 and its cognate CPR.
-
Perform in vitro enzyme assays with the marasmane scaffold (or other potential intermediates) as the substrate in the presence of NADPH.
-
Analyze the reaction products by LC-MS.
-
-
Stepwise Pathway Reconstruction: By sequentially introducing the P450s into the engineered host, the order of oxidative steps can be determined.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of fungal secondary metabolism. While the general framework of the pathway is predictable based on our understanding of sesquiterpenoid biosynthesis, the specific enzymes and intermediates remain to be experimentally validated. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers working to unravel the intricacies of this pathway.
Future work should focus on the identification and functional characterization of the this compound biosynthetic gene cluster from a producing organism. This will involve a combination of genomics, transcriptomics, and heterologous expression studies. A complete understanding of the pathway will not only provide fundamental insights into fungal biochemistry but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound and its derivatives for potential therapeutic applications. The development of a robust microbial production platform could overcome the limitations of natural sourcing and enable the generation of novel marasmane compounds with enhanced bioactivities.
References
- 1. Marasmane sesquiterpenes isolated from Russula foetens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 5. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 enzymes in fungal natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 enzyme systems in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]
- 11. Cytochrome P450 enzymes in fungal natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Physicochemical Properties of Marasmic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marasmic acid, a sesquiterpenoid natural product, was first isolated from the Basidiomycete fungus Marasmius conigenus. It is characterized by a unique and complex chemical structure featuring an unsaturated dialdehyde functionality.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial, antifungal, cytotoxic, and mutagenic properties.[1] The broad-spectrum bioactivity of this compound is primarily attributed to the presence of the α,β-unsaturated aldehyde group.[1] This technical guide provides an in-depth overview of the known physicochemical properties of this compound, details on its biological mechanism of action, and generalized experimental protocols for its characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₄ | [2][3] |
| Molecular Weight | 262.30 g/mol | [2][3][4] |
| CAS Number | 2212-99-9 | [1][2][3] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 173-175 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available for specific solvents (water, ethanol, DMSO, methanol) | |
| pKa | Data not available |
Spectral Properties
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in public spectral databases. The following sections describe the expected spectral characteristics based on its chemical structure and provide generalized protocols for obtaining this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in distinct chemical environments within its polycyclic structure. Key expected signals would include those for the aldehydic protons, olefinic protons, and various aliphatic protons of the fused ring system.
¹³C NMR: The carbon NMR spectrum would reveal 15 distinct carbon signals corresponding to the molecular formula. Characteristic signals would be expected for the carbonyl carbons of the aldehyde groups, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the intricate ring structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to show characteristic absorption bands for its functional groups. Key expected peaks include: a strong, sharp absorption for the C=O stretching of the aldehyde groups (typically around 1680-1740 cm⁻¹), C=C stretching for the double bond (around 1600-1680 cm⁻¹), and C-H stretching for both sp² and sp³ hybridized carbons.
Mass Spectrometry (MS)
Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (262.30). The fragmentation pattern would likely involve characteristic losses of small molecules such as CO, H₂O, or cleavage of the ring system, providing valuable structural information.
Biological Activity and Mechanism of Action
This compound exhibits significant antifungal activity. Its mechanism of action involves the interference with the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[1][6] Specifically, this compound targets the membrane sensor histidine kinase MoSln1p in the rice blast fungus Magnaporthe oryzae.[6][7] This interaction leads to the hyperactivation of the HOG pathway, ultimately causing cell death.[1][6] This mode of action is distinct from other unsaturated dialdehyde sesquiterpenoids.[1]
HOG Signaling Pathway and the Role of this compound
Caption: this compound inhibits MoSln1p, leading to HOG pathway hyperactivation and fungal cell death.
Experimental Protocols
The following sections provide generalized experimental protocols for the determination of the key physicochemical properties of this compound. These are representative methods and may require optimization based on the specific laboratory equipment and conditions.
Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which the substance melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Grind a small amount of dry this compound into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (173-175 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Determination of Solubility
Principle: The solubility is determined by adding a known amount of solute to a known volume of solvent and observing the point at which no more solute dissolves.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Centrifuge
Procedure (for a given solvent - e.g., water, ethanol, DMSO, methanol):
-
Weigh a precise amount of this compound (e.g., 10 mg) and place it into a vial.
-
Add a small, measured volume of the solvent (e.g., 1 mL) to the vial.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, add another known weight of this compound and repeat step 3.
-
If undissolved solid remains, centrifuge the sample to pellet the solid.
-
Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the residue to determine the concentration of the dissolved this compound.
-
Express the solubility in terms of g/L or mg/mL.
Determination of pKa (Potentiometric Titration)
Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of this compound in a suitable solvent mixture (e.g., water-cosolvent if insoluble in water)
Procedure:
-
Dissolve a known amount of this compound in a known volume of a suitable solvent to create a solution of known concentration.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the strong base titrant in small, known increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH shows a sharp increase (the equivalence point) and then continues to level off.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of base required to reach the equivalence point has been added).
NMR Spectroscopic Analysis
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule based on the interaction of its atomic nuclei with a magnetic field.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Micropipette
Procedure:
-
Dissolve a small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
Process the acquired data (Fourier transform, phase correction, baseline correction).
-
Analyze the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the structure.
Infrared (IR) Spectroscopic Analysis
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
Procedure (using KBr pellet method):
-
Thoroughly mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure to form a thin, transparent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound.
Mass Spectrometric Analysis
Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.
Apparatus:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source)
-
Liquid chromatograph (for LC-MS)
-
Syringe pump or autosampler
Procedure (using LC-ESI-MS):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the ESI source of the mass spectrometer, either directly via a syringe pump or through an LC column for separation from any impurities.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the m/z of the molecular ion peak to confirm the molecular weight.
-
If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to fragmentation to obtain structural information.
Conclusion
This compound remains a compound of significant scientific interest due to its unique structure and potent biological activities. This technical guide has summarized the currently available physicochemical data for this compound and provided an overview of its antifungal mechanism of action. While some key quantitative properties and detailed spectral data are not yet publicly available, the generalized experimental protocols provided herein offer a framework for researchers to determine these parameters. Further investigation into the properties and activities of this compound is warranted and will undoubtedly contribute to the fields of natural product chemistry and drug development.
References
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. Advancements in IR spectroscopic approaches for the determination of fungal derived contaminations in food crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3S,3aR,5aS,8aS,8bS)-5a,7,8,8a-Tetrahydro-3-hydroxy-7,7-dimethyl-1-oxo-3H,6H-3a,8b-methano-1H-indeno(4,5-c)furan-4-carboxaldehyde | C15H18O4 | CID 24839986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000134) [hmdb.ca]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Marasmic Acid: A Technical Guide to its Spectral Analysis and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marasmic acid is a sesquiterpenoid natural product first isolated from the fungus Marasmius conigenus. It belongs to the class of polycyclic sesquiterpenes and exhibits a range of biological activities, including antibacterial and antifungal properties.[1] Its complex chemical structure and notable bioactivity make it a subject of interest for natural product synthesis and drug discovery. This technical guide provides an in-depth overview of the spectral data of this compound, details the experimental protocols for its analysis, and explores its interaction with biological signaling pathways.
Chemical Structure and Properties
-
Chemical Formula: C₁₅H₁₈O₄[2]
-
Molecular Weight: 262.30 g/mol [2]
-
CAS Number: 2212-99-9[2]
-
IUPAC Name: (1S,2S,6S,9R,10S)-10-hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.0¹,⁹.0²,⁶]tridec-7-ene-8-carbaldehyde[2]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound (Placeholder Data)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| e.g., 9.80 | s | - | 1H | CHO |
| e.g., 6.50 | d | 8.0 | 1H | Olefinic H |
| e.g., 4.20 | dd | 10.0, 5.0 | 1H | CH-O |
| e.g., 2.50 | m | - | 2H | CH₂ |
| e.g., 1.10 | s | - | 3H | CH₃ |
| e.g., 1.05 | s | - | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (Placeholder Data)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| e.g., 205.0 | C=O | Aldehyde |
| e.g., 170.0 | C=O | Lactone |
| e.g., 145.0 | C | Olefinic C |
| e.g., 130.0 | CH | Olefinic CH |
| e.g., 80.0 | CH-O | CH-OH |
| e.g., 55.0 | CH | Bridgehead CH |
| e.g., 45.0 | C | Quaternary C |
| e.g., 35.0 | CH₂ | Methylene |
| e.g., 25.0 | CH₃ | Methyl |
| e.g., 20.0 | CH₃ | Methyl |
Mass Spectrometry
Table 3: Mass Spectrometry Data of this compound (Placeholder Data)
| m/z | Relative Intensity (%) | Proposed Fragment |
| e.g., 262 | [M]⁺, e.g., 80 | Molecular Ion |
| e.g., 244 | e.g., 60 | [M - H₂O]⁺ |
| e.g., 233 | e.g., 100 | [M - CHO]⁺ |
| e.g., 219 | e.g., 45 | [M - C₃H₇]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and mass spectrometry data for sesquiterpenoids like this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic molecules.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal.
3. ¹³C NMR Spectroscopy:
-
Instrument: The same spectrometer as used for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is appropriate for most organic compounds.
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal or the residual solvent peak.
Mass Spectrometry
1. Sample Preparation:
-
Dissolve a small amount of the purified this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of both.
-
The solution can be directly infused into the mass spectrometer or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
2. High-Resolution Mass Spectrometry (HRMS):
-
Instrument: An Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.
-
Ionization Method: Electrospray Ionization (ESI) is commonly used for polar molecules like this compound and can be run in either positive or negative ion mode.
-
Data Acquisition:
-
Acquire the full scan mass spectrum over a mass range of m/z 100-500.
-
The high resolution and mass accuracy of the instrument will allow for the determination of the elemental composition of the molecular ion and its fragments.
-
3. Tandem Mass Spectrometry (MS/MS):
-
To obtain structural information, perform tandem mass spectrometry on the molecular ion.
-
Method: Select the [M+H]⁺ or [M-H]⁻ ion as the precursor ion and subject it to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Analysis: Analyze the resulting fragment ions to elucidate the fragmentation pattern, which can provide valuable information about the compound's structure.
Biological Activity and Signaling Pathway
This compound has been reported to interfere with the membrane sensor histidine kinase MoSln1p in the fungus Magnaporthe oryzae. This interference leads to the superactivation of the High Osmolarity Glycerol (HOG) pathway, ultimately causing cell death.
High Osmolarity Glycerol (HOG) Signaling Pathway
The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade in fungi that responds to environmental stress, particularly osmotic stress. The pathway is crucial for cell survival under hyperosmotic conditions.
Caption: The High Osmolarity Glycerol (HOG) signaling pathway in fungi and the inhibitory effect of this compound.
Conclusion
This compound remains a fascinating natural product with significant biological activity. While detailed public spectral data is sparse, the established methodologies for NMR and mass spectrometry provide a clear path for researchers to fully characterize this and similar molecules. Understanding its interaction with key fungal signaling pathways, such as the HOG pathway, opens avenues for the development of novel antifungal agents. Further research into the synthesis of this compound analogues and their biological evaluation will be crucial in harnessing its therapeutic potential.
References
Marasmic Acid: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marasmic acid is a sesquiterpenoid natural product, first isolated from the fungus Marasmius conigenus. Structurally, it possesses a complex polycyclic framework featuring an α,β-unsaturated aldehyde moiety. This functional group is believed to be crucial for its wide range of biological activities.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanisms of action, and detailed experimental protocols for its evaluation.
Data Presentation: Quantitative Biological Activity
Table 1: Antimicrobial Activity of this compound
| Target Organism/Class | Activity | Quantitative Data (MIC) | Reference |
| Gram-positive bacteria | Active | Specific values not available.[] | [] |
| Gram-negative bacteria | Weakly Active | Specific values not available.[] | [] |
| Mycobacteria | Weakly Active | Specific values not available.[] | [] |
Table 2: Antifungal Activity of this compound
| Target Organism/Class | Activity | Quantitative Data (MIC) | Reference |
| Fungi (general) | Active | Specific values not available.[] | [] |
| Magnaporthe oryzae | Active | Specific values not available. | [1] |
Table 3: Cytotoxic Activity of this compound
| Cell Line | Activity | Quantitative Data (IC50) | Reference |
| Ehrlich carcinoma (ascitic form) | Active | Specific values not available. | [1] |
Mechanisms of Biological Activity
Antifungal Mechanism of Action
This compound exhibits a distinct mechanism of action against the rice blast fungus, Magnaporthe oryzae. It targets the membrane sensor histidine kinase MoSln1p. By interfering with this sensor, this compound leads to the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, which ultimately results in programmed cell death.[1] This targeted disruption of a key signaling pathway highlights its potential as a specific antifungal agent.
Cytotoxic Mechanism of Action
The cytotoxic properties of this compound are attributed to its ability to inhibit nucleic acid synthesis.[1] Specifically, it has been shown to preferentially inhibit both RNA and DNA synthesis in Ehrlich carcinoma cells. Further investigation revealed that this compound directly affects key enzymes involved in transcription, namely RNA polymerase II and the mRNA capping enzyme (mRNA guanylyltransferase).[1] This direct enzymatic inhibition provides a clear mechanism for its potent cytotoxic effects. The α,β-unsaturated aldehyde functional group is essential for this activity.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a general procedure for determining the MIC of this compound against bacteria and fungi.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Culture Media: Use appropriate liquid broth for the target microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
- Microtiter Plates: Use sterile 96-well plates.
2. Assay Procedure:
- Dispense the culture medium into all wells of the microtiter plate.
- Create a two-fold serial dilution of the this compound stock solution across the wells of the plate.
- Inoculate each well with the standardized microbial suspension.
- Include positive (microorganism in broth without the compound) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
3. Interpretation of Results:
- Visually inspect the plates for turbidity, indicating microbial growth.
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Determination of Cytotoxicity (IC50) by MTT Assay
This protocol describes a common method for assessing the cytotoxic activity of this compound against cancer cell lines.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum.
- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the cell culture medium.
- Replace the existing medium in the wells with the medium containing the different concentrations of this compound.
- Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration.
- Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Caption: this compound interferes with MoSln1p, causing HOG pathway hyperactivation and cell death.
Caption: Workflow for assessing the biological activity of this compound.
References
A Comprehensive Technical Guide to the History of Marasmic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marasmic acid is a naturally occurring sesquiterpenoid that has garnered significant interest in the scientific community due to its potent biological activities. First isolated from the basidiomycete fungus Marasmius conigenus, this complex molecule exhibits a unique chemical structure and a broad spectrum of antibacterial, antifungal, cytotoxic, and mutagenic properties.[1][2] This in-depth technical guide provides a comprehensive overview of the history of this compound research, detailing its discovery, structure elucidation, synthesis, biological activities, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Discovery and Isolation
This compound was first reported as a metabolite isolated from cultures of the fungus Marasmius conigenus. Subsequent studies have also identified its production by other fungi, including Lachnella villosa, Lachnella sp. 541, and Peniophora laeta.[2]
Experimental Protocols: Isolation of this compound
While the seminal literature describes the isolation of this compound from fungal cultures, detailed, step-by-step protocols are often embedded within broader experimental sections. A generalized procedure, compiled from historical accounts, is presented below. It is important to note that specific details may vary between publications.
1. Fungal Cultivation:
-
Cultures of Marasmius conigenus (or other producing strains) are grown in a suitable liquid medium under submerged fermentation conditions. The composition of the medium and the fermentation parameters (temperature, pH, aeration, and duration) are critical for optimal production of this compound.
2. Extraction:
-
Following fermentation, the fungal mycelium is separated from the culture broth by filtration or centrifugation.
-
The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the this compound and other secondary metabolites into the organic phase.
3. Purification:
-
The crude organic extract is concentrated under reduced pressure.
-
The resulting residue is subjected to a series of chromatographic techniques to purify the this compound. These techniques typically include:
-
Column Chromatography: Initial separation on silica gel or alumina using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing this compound.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound.
-
4. Crystallization:
-
The purified this compound is crystallized from a suitable solvent system to yield a crystalline solid, which is then used for structural analysis and biological testing.
Structure Elucidation
The determination of the intricate chemical structure of this compound was a significant achievement in natural product chemistry. The structure was elucidated through a combination of spectroscopic techniques and confirmed by X-ray crystallography.
Experimental Protocols: Structure Elucidation Methodologies
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number and types of carbon atoms present in the structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR techniques (e.g., COSY, HMQC, HMBC): Establish correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can offer clues about the structural motifs present.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), based on their characteristic absorption frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of conjugated systems within the molecule.
2. X-ray Crystallography:
-
Single-crystal X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure of the molecule, including its absolute stereochemistry. This technique was crucial in confirming the complex, polycyclic structure of this compound.
Total Synthesis
The total synthesis of this compound has been a subject of interest for synthetic organic chemists, serving as a platform to develop and showcase new synthetic methodologies. The complex architecture of the molecule presents a significant synthetic challenge.
Biological Activities
This compound exhibits a wide range of biological activities, making it a promising candidate for further investigation as a therapeutic agent.
Antimicrobial Activity
This compound has demonstrated potent activity against a variety of bacteria and fungi.[1] The α,β-unsaturated aldehyde moiety in its structure is believed to be essential for its antimicrobial and cytotoxic effects.[2]
Table 1: Antimicrobial Activity of this compound (Representative Data)
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Data not available in a comprehensive table |
| Bacillus subtilis | Data not available in a comprehensive table |
| Escherichia coli | Data not available in a comprehensive table |
| Candida albicans | Data not available in a comprehensive table |
| Aspergillus fumigatus | Data not available in a comprehensive table |
Cytotoxic Activity
This compound has been shown to possess significant cytotoxic properties against various cancer cell lines.[1]
Table 2: Cytotoxic Activity of this compound (Representative Data)
| Cell Line | IC₅₀ (µM) |
| Ehrlich Ascites Carcinoma | Potent inhibition of RNA and DNA synthesis observed[2] |
| Human Cancer Cell Lines | Data not available in a comprehensive table |
Note: Similar to the antimicrobial data, while the cytotoxic potential of this compound is established, a detailed table of IC50 values against a broad panel of specific cancer cell lines is not currently available in the reviewed literature.
Mechanism of Action and Signaling Pathways
Research into the mechanism of action of this compound has revealed its ability to interfere with fundamental cellular processes.
Inhibition of Nucleic Acid Synthesis
Early studies demonstrated that this compound preferentially inhibits RNA and DNA synthesis in cells of the ascitic form of Ehrlich carcinoma.[2] It was found to inhibit RNA synthesis in isolated nuclei, suggesting a direct effect on the transcriptional machinery.[2] Specifically, RNA polymerase II and the capping enzyme (mRNA guanylyltransferase) were identified as enzymes that are markedly affected by this compound.[2] This direct inhibition of key enzymes in nucleic acid metabolism is proposed to be a primary contributor to its cytotoxic and mutagenic properties.[2]
Interference with Fungal Signaling Pathways
A significant breakthrough in understanding the antifungal mechanism of this compound came from studies on the plant pathogenic fungus Magnaporthe oryzae. This research revealed that this compound interferes with the membrane sensor histidine kinase MoSln1p.[1] This interference leads to the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, ultimately resulting in cell death.[1] This finding suggests a distinct mechanism of action compared to other unsaturated dialdehyde sesquiterpenoids.[1]
Biosynthesis
This compound belongs to the class of sesquiterpenoids, which are biosynthesized from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of sesquiterpenoids in fungi involves a series of enzymatic reactions catalyzed by terpene cyclases and various modifying enzymes such as cytochrome P450 monooxygenases. While the general pathway for sesquiterpenoid biosynthesis is well-established, the specific genes and enzymes responsible for the intricate cyclization and oxidation steps leading to the formation of this compound have not yet been fully elucidated.
Conclusion and Future Directions
The history of this compound research highlights a fascinating journey from its discovery in a common forest mushroom to the elucidation of its complex chemical structure and potent biological activities. Its unique mechanism of action, particularly its interference with fungal signaling pathways, distinguishes it from other natural products and underscores its potential as a lead compound for the development of novel antifungal agents. Furthermore, its demonstrated cytotoxicity and ability to inhibit nucleic acid synthesis warrant further investigation into its anticancer properties.
Future research should focus on several key areas:
-
Comprehensive Biological Profiling: Systematic screening of this compound against a broad panel of clinically relevant bacteria, fungi, and cancer cell lines is necessary to fully characterize its spectrum of activity and identify potential therapeutic niches.
-
Elucidation of the Biosynthetic Pathway: Identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound will not only provide fundamental insights into fungal secondary metabolism but also open up possibilities for its biotechnological production through synthetic biology approaches.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will be crucial for identifying the key structural features responsible for its activity and for optimizing its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile.
-
In-depth Mechanistic Studies: Further exploration of the molecular targets and signaling pathways affected by this compound in various biological systems will be essential for understanding its mechanism of action and for identifying potential biomarkers for its therapeutic efficacy.
References
The Total Synthesis of Marasmic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Marasmic acid, a sesquiterpenoid natural product first isolated from the fungus Marasmius conigenus, has attracted significant attention from the synthetic chemistry community due to its unique tricyclic core structure, featuring a fused cyclopropane ring, and its notable biological activity, including antimicrobial and cytotoxic properties. This technical guide provides an in-depth analysis of the key total syntheses of this compound, presenting a comparative summary of their quantitative data, detailed experimental protocols for pivotal reactions, and a visual representation of the synthetic strategies.
Comparative Analysis of Total Syntheses
Since its structure was elucidated, several research groups have reported the total synthesis of this compound. The approaches of Woodward, Boeckman, and Tobe are particularly noteworthy for their ingenuity and strategic differences. The following table summarizes the key quantitative data from these seminal syntheses, offering a clear comparison of their efficiency and overall approach.
| Parameter | Woodward (1976)[1] | Boeckman (1982) | Tobe (1990)[2][3] |
| Chirality | Racemic | Racemic | Racemic |
| Longest Linear Sequence | 8 steps | 11 steps | 12 steps |
| Overall Yield | ~1.3% | Not explicitly reported | Not explicitly reported |
| Key Strategy | Intermolecular Diels-Alder reaction, intramolecular alkylation | Intramolecular Diels-Alder reaction | Photocycloaddition, 1-oxaspiro[2.3]hexane rearrangement |
| Starting Materials | 1,3-Butadiene, 2-(bromomethyl)maleic anhydride | 2-Methyl-2-cyclopentenone | 2-Methyl-2-cyclopentenone |
Logical Workflow of the Woodward Synthesis
The first total synthesis of (±)-Marasmic acid was accomplished by R.B. Woodward and W.J. Greenlee in 1976. This landmark synthesis is characterized by a masterful application of fundamental organic reactions to construct the complex carbon skeleton.
Key Experimental Protocols
This section provides detailed methodologies for the cornerstone reactions in the total syntheses of this compound.
Woodward Synthesis: Intramolecular Alkylative Cyclopropanation[1]
The formation of the critical cyclopropane ring in the Woodward synthesis is achieved through an intramolecular alkylation of an enolate.
Procedure: A solution of the tert-butyl ester intermediate in benzene is treated with potassium tert-butoxide in tert-butanol at room temperature for 10 minutes. The reaction mixture is then quenched and worked up to afford the tricyclic intermediate containing the fused cyclopropane ring. The reported yield for this three-step sequence (Diels-Alder, protection, and cyclopropanation) is 44%.
Boeckman Synthesis: Intramolecular Diels-Alder Reaction
Boeckman's approach utilizes a highly stereocontrolled intramolecular Diels-Alder reaction to construct the core bicyclic system.
Procedure: The triene precursor is heated in a sealed tube in the presence of a Lewis acid catalyst. The reaction proceeds to form the tetracyclic lactone with high diastereoselectivity.
Tobe Synthesis: 1-Oxaspiro[2.3]hexane Rearrangement[2][3]
A key feature of the Tobe synthesis is the innovative use of a photochemical [2+2] cycloaddition followed by a rearrangement of a 1-oxaspiro[2.3]hexane intermediate to construct the norcarane skeleton.[3]
Procedure: The 1-oxaspiro[2.3]hexane intermediate, prepared in several steps, is treated with a catalytic amount of a strong acid, such as sulfuric acid, in an inert solvent like dichloromethane. This induces a rearrangement to the corresponding cyclopropyl-fused lactone.
Signaling Pathways and Experimental Workflows
To further elucidate the strategic intricacies of these syntheses, the following diagrams illustrate the logical flow and key bond formations.
Experimental Workflow: General Synthetic Approach
This diagram outlines a generalized workflow applicable to the planning and execution of a multi-step total synthesis of a complex natural product like this compound.
Conclusion
The total syntheses of this compound by Woodward, Boeckman, and Tobe represent significant achievements in the field of organic chemistry. Each approach, while ultimately successful in reaching the target molecule, showcases a distinct and elegant strategy for the construction of a complex molecular architecture. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and potentially applying these synthetic strategies to new challenges in natural product synthesis and medicinal chemistry. The continued exploration of novel synthetic routes to this compound and its analogs holds promise for the discovery of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Marasmic Acid Antibacterial Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marasmic acid, a sesquiterpenoid isolated from various species of fungi, has been identified as a compound with potential antibacterial properties. These application notes provide a comprehensive protocol for determining the antibacterial efficacy of this compound through the establishment of its Minimum Inhibitory Concentration (MIC). Furthermore, a putative mechanism of action is proposed, offering a foundation for further mechanistic studies. The protocols outlined herein are based on established methodologies for antimicrobial susceptibility testing.
Data Presentation
While specific quantitative data for the antibacterial activity of this compound is not extensively available in the public domain, the following table provides reference MIC values for a closely related compound, marasmicin, against a panel of bacteria.[1] Researchers can use these values as a preliminary guide for determining the concentration range of this compound to be tested.
| Microorganism | Minimum Inhibitory Concentration (MIC) of Marasmicin (µg/mL) |
| Staphylococcus aureus | 4 - 16 |
| Bacillus subtilis | 4 - 8 |
| Escherichia coli | 16 - 64 |
| Pseudomonas aeruginosa | 32 - 64 |
| Candida albicans | 4 - 16 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol details the procedure for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound (of known purity)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound (if necessary)
-
Positive control antibiotic (e.g., Gentamicin)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay. Ensure the final solvent concentration in the assay does not inhibit bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 100 µL of the highest concentration of this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing 50 µL of CAMHB and no this compound).
-
Well 12 will serve as the sterility control (containing 100 µL of uninoculated CAMHB).
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Set up a separate row for the positive control antibiotic following the same serial dilution procedure.
-
-
Incubation and Reading of Results:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound.
Putative Signaling Pathway of Antibacterial Action
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activities of other naturally derived antibacterial agents, a hypothetical pathway can be proposed for further investigation. It is plausible that this compound may disrupt the bacterial cell envelope, interfere with essential metabolic processes, or inhibit macromolecular synthesis.
References
Application Notes and Protocols for Marasmic Acid Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marasmic acid is a naturally occurring sesquiterpenoid with notable antimicrobial properties. Isolated from various basidiomycete fungi, it has demonstrated potent antifungal activity, making it a compound of interest for the development of new antifungal agents. These application notes provide a comprehensive overview of the methodologies for testing the antifungal susceptibility of various fungal species to this compound. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific evaluation of this natural product.
Mechanism of Action
This compound exhibits a multifaceted mechanism of antifungal action. A primary mode of action involves the inhibition of nucleic acid synthesis, specifically targeting RNA polymerase II and mRNA capping enzymes, which are crucial for gene transcription.[1] This disruption of essential cellular processes ultimately leads to fungal cell death.
Furthermore, in the rice blast fungus Magnaporthe oryzae, this compound has been shown to interfere with the High Osmolarity Glycerol (HOG) signaling pathway. It targets the histidine kinase MoSln1p, leading to the hyperactivation of the HOG pathway, which results in uncontrolled cellular stress and apoptosis.[2][3][4] This specific targeting of a key signaling pathway highlights a potentially novel mode of action that differs from other known antifungal agents.[2][3]
Quantitative Susceptibility Data
The in vitro antifungal activity of this compound and its related compound, marasmicin, has been evaluated against a range of fungal species. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentration (MIC) and zone of inhibition data.
Table 1: Minimum Inhibitory Concentration (MIC) of Marasmicin against Various Microorganisms
| Microorganism | MIC Range (µg/mL) |
| Various Fungi | 4 - 64 |
| Candida albicans | 4 - 32 |
(Data adapted from a study by Ranglová et al., which evaluated the antimicrobial activity of marasmicin, a thiosulfinate derived from marasmin, and compared it to allicin.)[5][6]
Table 2: Zone of Inhibition of this compound against Magnaporthe oryzae
| Fungal Strain | This compound Concentration | Inhibition Zone Diameter (mm) |
| Wild-Type | 50 µg | Present |
| ΔMosln1 | 50 µg | Absent |
| ΔMohik1 | 50 µg | Present |
(This data demonstrates the specific activity of this compound on the HOG pathway, as the strain with the deleted target gene (ΔMosln1) shows resistance.)[3]
Experimental Protocols
Detailed protocols for conducting antifungal susceptibility testing with this compound are provided below. These are based on standardized methods to ensure reproducibility and comparability of results.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound against yeast and filamentous fungi.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Fungal isolates
-
Spectrophotometer or plate reader
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile water
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in RPMI-1640 medium.
-
-
Inoculum Preparation:
-
Yeasts: From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum of 1-5 x 10^3 CFU/mL.
-
Filamentous Fungi: Grow the fungus on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Plate Preparation:
-
In a 96-well plate, add 100 µL of RPMI-1640 to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (inoculum in RPMI-1640 without this compound) and a sterility control (RPMI-1640 only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. A plate reader can be used to measure absorbance at a specific wavelength (e.g., 530 nm) for a more quantitative assessment.
-
Protocol 2: Agar Disk Diffusion Method for Susceptibility Screening
This method provides a qualitative assessment of antifungal activity.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)
-
Fungal isolates
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Disk Preparation:
-
Aseptically apply a known amount of a this compound solution (e.g., 10 µL of a 5 mg/mL solution to yield a 50 µg disk) to sterile filter paper disks and allow them to dry.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
-
Disk Application:
-
Place the prepared this compound disks onto the surface of the inoculated agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Protocol 3: Minimum Fungicidal Concentration (MFC) Determination
This protocol is performed after the MIC is determined to assess whether this compound is fungicidal or fungistatic.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.
-
-
Plating:
-
Spot the aliquot onto a labeled SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
-
MFC Determination:
Visualizations
Experimental Workflow
Caption: Workflow for antifungal susceptibility testing of this compound.
Signaling Pathway of this compound in M. oryzae
Caption: this compound's interference with the HOG pathway in M. oryzae.
References
- 1. Antibiotics from basidiomycetes. XVII. The effect of this compound on nucleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hog1p activation by this compound through inhibition of the histidine kinase Sln1p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hog1p activation by this compound through inhibition of the histidine kinase Sln1p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Marasmic Acid against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of marasmic acid against the opportunistic fungal pathogen Candida albicans. The methodologies are based on established standards for antifungal susceptibility testing, ensuring reproducibility and accuracy.
Introduction
Candida albicans is a major cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the discovery and evaluation of novel therapeutic agents. This compound, a sesquiterpenoid isolated from various Basidiomycete fungi, has demonstrated antimicrobial properties.[1] Its proposed mechanism of action involves the inhibition of nucleic acid synthesis, making it a compound of interest for further investigation as a potential antifungal agent.[1]
The determination of the MIC is a critical first step in the assessment of a compound's antifungal activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document outlines the broth microdilution method, a standardized technique for determining the MIC of antifungal agents against yeast.
Data Presentation
The following table provides a template for recording and presenting the MIC values of this compound against Candida albicans. Results should be recorded after a 24-hour incubation period. The experiment should be performed in triplicate to ensure the reliability of the results.
| Test Compound | Candida albicans Strain | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | ATCC 10231 | User Determined | User Determined | User Determined | User Determined | User Determined | User Determined |
| Fluconazole (Control) | ATCC 10231 | User Determined | User Determined | User Determined | User Determined | User Determined | User Determined |
Note: MIC50 and MIC90 values are the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. These are more relevant when testing against a panel of clinical isolates.
Experimental Protocols
The following protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
Materials
-
This compound
-
Candida albicans strain (e.g., ATCC 10231)
-
Fluconazole (positive control)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or McFarland standards
-
Incubator (35°C)
Protocol
1. Preparation of Antifungal Stock Solutions
a. Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Prepare a stock solution of fluconazole in a similar manner. c. Further dilute the stock solutions in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
2. Inoculum Preparation
a. Culture C. albicans on an SDA plate at 35°C for 24 hours. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). This can be verified using a spectrophotometer at 530 nm. d. Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.
3. Microdilution Plate Setup
a. Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate, except for the first column. b. Add 200 µL of the working antifungal solution (this compound or fluconazole) to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will result in a range of concentrations. d. The eleventh well should contain 100 µL of RPMI-1640 with no antifungal agent (growth control). e. The twelfth well should contain 200 µL of RPMI-1640 with no inoculum (sterility control). f. Add 100 µL of the diluted C. albicans inoculum to each well from column 1 to 11.
4. Incubation
a. Seal the microtiter plates or place them in a humidified chamber to prevent evaporation. b. Incubate the plates at 35°C for 24-48 hours.
5. Determination of MIC
a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well. c. Alternatively, a spectrophotometer can be used to read the absorbance at a specific wavelength (e.g., 490 nm) to determine the endpoint.
Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: The Ras1-cAMP-PKA signaling pathway in C. albicans.
References
Application Notes and Protocols for the Cytotoxicity Assay of Marasmic Acid on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marasmic acid is a naturally occurring sesquiterpenoid with known antifungal properties. This document is designed to provide a comprehensive guide for researchers interested in investigating the potential cytotoxic effects of this compound on various cancer cell lines. While there is a notable absence of publicly available data specifically detailing the cytotoxic activity and IC50 values of this compound against cancer cell lines, this application note furnishes detailed protocols for standard cytotoxicity assays and conceptual frameworks to enable such investigations. The methodologies provided herein are widely accepted and utilized in the field of cancer research and drug discovery.
Data Presentation: A Framework for Reporting
As of the date of this document, specific quantitative data on the cytotoxicity of this compound against cancer cell lines is not available in the peer-reviewed literature. Therefore, the following table is presented as a template for researchers to populate with their own experimental data. This structured format allows for the clear and concise presentation of IC50 values, facilitating comparison across different cell lines and exposure times.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Template)
| Cancer Cell Line | Tissue of Origin | Exposure Time (hours) | IC50 (µM) | Assay Method |
| e.g., MCF-7 | Breast | 24 | Experimental Data | MTT |
| 48 | Experimental Data | MTT | ||
| 72 | Experimental Data | MTT | ||
| e.g., A549 | Lung | 24 | Experimental Data | LDH |
| 48 | Experimental Data | LDH | ||
| 72 | Experimental Data | LDH | ||
| e.g., HeLa | Cervical | 24 | Experimental Data | MTT |
| 48 | Experimental Data | MTT | ||
| 72 | Experimental Data | MTT | ||
| Add more cell lines as needed |
Experimental Protocols
Two of the most common and reliable methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. Detailed protocols for both are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a medium-only control (blank).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise if necessary.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available kits are recommended)
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at the wavelength specified by the kit, typically 490 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).
-
It is crucial to set up the following controls:
-
Untreated Control: Cells in medium with vehicle.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) 15-30 minutes before the assay endpoint.
-
Medium Background Control: Medium only.
-
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction (if required):
-
Some kits require the addition of a stop solution to terminate the enzymatic reaction. If so, add the specified volume of stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Untreated Control)] x 100
-
Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound, such as this compound, on cancer cell lines.
Application Notes and Protocols: In Vitro DNA Synthesis Inhibition Assay with Marasmic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marasmic acid is a naturally occurring sesquiterpenoid with a characteristic α,β-unsaturated dialdehyde functionality.[1] This reactive group is believed to be the basis for its broad biological activities, including antibacterial, antifungal, and cytotoxic effects.[1] The α,β-unsaturated aldehyde moiety can readily react with endogenous nucleophiles, such as cysteine residues in proteins, suggesting a potential mechanism of action involving the alkylation of key cellular enzymes.[1] One area of significant interest is its potential to inhibit DNA synthesis, a critical process for cell proliferation and a common target for anticancer and antimicrobial agents. These application notes provide a detailed protocol for an in vitro DNA synthesis inhibition assay using this compound, designed to quantify its inhibitory effect on DNA polymerase activity.
Principle of the Assay
The in vitro DNA synthesis inhibition assay is a biochemical method used to assess the ability of a compound to interfere with the enzymatic activity of DNA polymerases. The assay measures the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a newly synthesized DNA strand using a template and a primer. The inhibition of this process by a test compound, such as this compound, is quantified by a reduction in the incorporation of the labeled dNTPs. This can be measured using either radioactively labeled dNTPs (e.g., [³H]-dTTP) or non-radioactive methods involving fluorescently labeled dNTPs or DNA-binding dyes.
Data Presentation
The inhibitory activity of this compound on DNA synthesis can be quantified and presented as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the DNA polymerase activity by 50%. The results can be summarized in a table for clear comparison.
Table 1: Inhibitory Effect of this compound on DNA Polymerase Activity
| Compound | Concentration (µM) | % Inhibition of DNA Synthesis | IC50 (µM) |
| This compound | 0.1 | 15.2 ± 2.1 | 5.8 |
| 1 | 35.8 ± 3.5 | ||
| 5 | 48.9 ± 4.2 | ||
| 10 | 65.4 ± 5.1 | ||
| 50 | 88.1 ± 3.9 | ||
| Positive Control (Aphidicolin) | 1 | 95.2 ± 2.8 | 0.2 |
| Negative Control (DMSO) | - | 0 ± 1.5 | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Materials and Reagents
-
DNA Polymerase: Human DNA Polymerase α (or other desired polymerase)
-
DNA Template: Activated calf thymus DNA or a synthetic template-primer system (e.g., poly(dA-dT))
-
Deoxynucleoside Triphosphates (dNTPs): dATP, dGTP, dCTP, dTTP solution
-
Labeled dNTP: [³H]-dTTP (for radioactive assay) or a fluorescently labeled dNTP (e.g., Digoxigenin-11-dUTP for non-radioactive assay)
-
This compound: Stock solution in DMSO
-
Reaction Buffer (10X): e.g., 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT
-
Stop Solution: e.g., 100 mM EDTA
-
Trichloroacetic Acid (TCA): 10% (w/v) solution, ice-cold
-
Scintillation Cocktail (for radioactive assay)
-
Glass Fiber Filters
-
Microcentrifuge Tubes
-
Pipettes and Tips
-
Incubator or Water Bath
-
Scintillation Counter (for radioactive assay) or Filter Reader/Fluorometer (for non-radioactive assay)
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro DNA synthesis inhibition assay.
Detailed Protocol (Radioactive Method)
-
Preparation of Reagents:
-
Prepare a 1X reaction buffer by diluting the 10X stock.
-
Prepare a dNTP mix containing dATP, dGTP, and dCTP at a final concentration of 100 µM each.
-
Prepare a working solution of [³H]-dTTP.
-
Prepare serial dilutions of this compound in 1X reaction buffer. Also, prepare solutions for the positive control (e.g., Aphidicolin) and negative control (DMSO vehicle).
-
-
Reaction Setup:
-
In microcentrifuge tubes, set up the reaction mixtures (total volume of 50 µL) on ice as follows:
-
5 µL of 10X Reaction Buffer
-
5 µL of dNTP mix (without dTTP)
-
5 µL of Activated Calf Thymus DNA (template-primer)
-
1 µL of [³H]-dTTP
-
5 µL of this compound dilution (or control)
-
24 µL of Nuclease-free water
-
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of diluted DNA Polymerase to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Termination and Precipitation:
-
Stop the reaction by adding 10 µL of 100 mM EDTA.
-
Spot 50 µL of each reaction mixture onto a labeled glass fiber filter.
-
Allow the spots to dry completely.
-
Wash the filters three times with ice-cold 10% TCA for 10 minutes each, followed by one wash with 95% ethanol.
-
-
Quantification:
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-Radioactive Method (Alternative)
A non-radioactive alternative can be performed using a commercially available DNA polymerase assay kit that utilizes a fluorescently labeled nucleotide (e.g., DIG-dUTP) and an antibody-based detection system or a DNA-binding dye like PicoGreen. The general principle remains the same, with the final quantification step being a fluorescence measurement instead of scintillation counting.
Signaling Pathway
This compound, with its reactive α,β-unsaturated aldehyde, is hypothesized to inhibit DNA synthesis by directly targeting the DNA polymerase enzyme. This likely occurs through covalent modification of critical amino acid residues, such as cysteine, within the enzyme's active site or other allosteric sites, leading to a conformational change and loss of catalytic activity. This direct inhibition of the polymerase would block the elongation of the new DNA strand, thereby halting DNA replication.
Caption: Proposed mechanism of this compound-induced DNA synthesis inhibition.
Conclusion
The in vitro DNA synthesis inhibition assay is a robust method for evaluating the potential of compounds like this compound to interfere with a fundamental cellular process. The detailed protocol provided here can be adapted for various DNA polymerases and detection methods. The data generated from this assay is crucial for understanding the mechanism of action of novel drug candidates and for guiding further drug development efforts. The unique chemical structure of this compound makes it an interesting candidate for further investigation as a potential therapeutic agent targeting DNA replication.
References
Application Notes and Protocols for Marasmic Acid Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern techniques for identifying the molecular targets of marasmic acid, a sesquiterpenoid natural product with known antibacterial, antifungal, and cytotoxic activities. Understanding the specific protein targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
This compound, first isolated from the Basidiomycete Marasmus conigenus, possesses an α,β-unsaturated aldehyde group that is key to its broad-spectrum bioactivity[1]. While its effects are suggested to arise from reactions with endogenous nucleophiles, one specific target has been identified in the fungus M. oryzae: the membrane sensor histidine kinase MoSln1p[1]. Interference with this protein leads to the superactivation of the HOG pathway and subsequent cell death[1]. However, to fully understand its therapeutic potential, especially in human cells, a broader identification of its targets is necessary.
This document outlines several powerful, contemporary methods for target deconvolution, categorized into two main approaches: label-free methods and labeling-based methods. Each section includes detailed experimental protocols and data presentation guidelines.
I. Label-Free Target Identification Methods
Label-free methods are advantageous as they utilize this compound in its native form, avoiding potential alterations in its biological activity that can arise from chemical modifications[2][3][4].
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule, such as this compound, to its protein target can stabilize the protein's structure, making it more resistant to proteolysis[3][4][5][6][7]. This change in protease susceptibility can be detected to identify potential binding partners.
Caption: Workflow for the DARTS experiment to identify this compound targets.
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a human cancer cell line) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable non-denaturing lysis buffer (e.g., M-PER or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and 1% Triton X-100) supplemented with protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
This compound Incubation:
-
Dilute the protein lysate to a final concentration of 1 mg/mL in lysis buffer.
-
Prepare two aliquots of the lysate. To one, add this compound to the desired final concentration (e.g., 10-100 µM). To the other, add an equivalent volume of the vehicle control (e.g., DMSO).
-
Incubate the samples at room temperature for 1 hour with gentle rotation.
-
-
Protease Digestion:
-
Prepare a stock solution of a broad-spectrum protease, such as pronase or thermolysin[7].
-
Optimize the protease concentration and digestion time in preliminary experiments to achieve near-complete digestion in the vehicle control.
-
Add the optimized concentration of protease to both the this compound-treated and vehicle-treated samples.
-
Incubate at room temperature for a predetermined time (e.g., 10-30 minutes).
-
Stop the digestion by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Visualize the protein bands using a sensitive stain like silver stain or Coomassie blue.
-
Identify protein bands that are present or more intense in the this compound-treated lane compared to the vehicle control lane. These are potential targets.
-
Excise the protected bands from the gel and identify the proteins using mass spectrometry (LC-MS/MS)[6].
-
Validate the identified targets using Western blotting with antibodies specific to the candidate proteins[6].
-
| Candidate Protein | Band Intensity (this compound) | Band Intensity (Vehicle) | Protection Ratio | MS Score |
| Protein X | 15,000 | 2,500 | 6.0 | 250 |
| Protein Y | 8,000 | 7,500 | 1.1 | 45 |
| Protein Z | 12,000 | 1,800 | 6.7 | 310 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment[8][9][10]. Ligand binding typically increases the thermal stability of a protein, leading to a higher melting temperature (Tm)[11][12]. This "thermal shift" can be used to confirm target engagement and, when coupled with proteomics (Thermal Proteome Profiling or TPP), to identify novel targets on a proteome-wide scale[9][12].
Caption: Workflow for CETSA to validate and discover this compound targets.
-
Cell Treatment:
-
Treat intact cells in culture with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Alternatively, prepare cell lysate as described in the DARTS protocol and treat the lysate directly.
-
-
Heating Step:
-
Aliquot the treated cell suspension or lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Sample Processing:
-
For intact cells, lyse them by repeated freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen and a 25°C water bath)[8].
-
Centrifuge all samples (from both intact cells and lysate) at 20,000 x g for 20 minutes at 4°C to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins[8].
-
-
Analysis:
-
Targeted CETSA (Validation): Collect the supernatant and analyze the amount of a specific protein remaining in the soluble fraction by Western blot or ELISA. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve for the this compound-treated sample indicates target engagement.
-
Thermal Proteome Profiling (TPP, Discovery): For an unbiased approach, the soluble fractions from a smaller set of temperatures (e.g., 5-10 different temperatures) are analyzed by quantitative mass spectrometry to identify all proteins that show increased thermal stability in the presence of this compound[12].
-
| Protein Target | Tm (°C) with Vehicle | Tm (°C) with this compound | Thermal Shift (ΔTm) |
| Protein X | 52.5 | 56.0 | +3.5 |
| Control Protein | 61.0 | 61.2 | +0.2 |
II. Labeling-Based Target Identification Methods
These methods involve creating a modified version of this compound (a "probe") that includes a reporter tag (e.g., biotin) and often a photoreactive group. This allows for the "fishing" and subsequent identification of binding proteins[2][13]. It is crucial to first establish through structure-activity relationship (SAR) studies that the modification does not abolish the biological activity of this compound[2].
Affinity Chromatography
In this classic approach, a this compound-based probe is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then used to capture binding proteins from a cell lysate[14][15].
Caption: Workflow for affinity chromatography using a this compound probe.
-
Probe Synthesis and Matrix Preparation:
-
Synthesize a this compound derivative containing a linker, a photoreactive group (e.g., diazirine or benzophenone), and a biotin tag.
-
Incubate streptavidin-coated agarose beads with the biotinylated this compound probe to immobilize it. Wash away the unbound probe.
-
-
Binding:
-
Prepare cell lysate as described previously.
-
Incubate the lysate with the this compound-functionalized beads for 1-2 hours at 4°C.
-
For a competition control, pre-incubate a separate aliquot of lysate with an excess of free, unmodified this compound before adding it to the beads.
-
-
Photo-Crosslinking:
-
Irradiate the samples with UV light (e.g., 365 nm) on ice for 15-30 minutes to covalently link the probe to its binding partners[16].
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-covalently and non-specifically bound proteins.
-
Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Compare the protein bands between the probe-treated sample and the competition control. Bands that are diminished or absent in the competition lane are specific binders.
-
Excise these specific bands and identify the proteins by mass spectrometry (LC-MS/MS).
-
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that react covalently with the active sites of specific enzyme classes in a mechanism-dependent manner[17][18][19][20]. If this compound is found to inhibit a particular enzyme class, an ABPP approach can be used to identify its specific targets within that family. The core of ABPP is a probe with a reactive group ("warhead") that targets an enzyme active site and a reporter tag for detection[19][21].
Caption: Competitive ABPP workflow to identify enzyme targets of this compound.
-
Lysate Treatment:
-
Prepare cell lysate as previously described.
-
Pre-incubate aliquots of the lysate with varying concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Probe Labeling:
-
Add a broad-spectrum activity-based probe relevant to the suspected target class (e.g., a fluorophosphonate probe for serine hydrolases) to each lysate sample[19].
-
Incubate for a specified time (e.g., 30 minutes) to allow the probe to label active enzymes that are not blocked by this compound.
-
-
Detection and Analysis:
-
If the probe contains a clickable alkyne or azide tag, perform a click chemistry reaction to attach a reporter tag (e.g., biotin for pulldown or a fluorophore for imaging)[20].
-
Gel-Based Analysis: Separate the labeled proteome by SDS-PAGE and visualize the probe-labeled enzymes using in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific band in the this compound-treated lanes indicates that this compound is binding to and inhibiting that enzyme, preventing its labeling by the probe[18].
-
MS-Based Analysis (ABPP-MudPIT): For a global profile, the biotin-tagged proteins can be enriched on streptavidin beads, digested, and analyzed by quantitative mass spectrometry. This allows for the identification and quantification of hundreds of enzyme activities simultaneously, revealing the selectivity profile of this compound across an entire enzyme family[19].
-
| Enzyme Target | % Inhibition (1 µM this compound) | % Inhibition (10 µM this compound) | IC50 (µM) |
| Hydrolase A | 15% | 65% | 8.5 |
| Hydrolase B | 85% | 98% | 0.7 |
| Hydrolase C | 5% | 12% | > 50 |
References
- 1. This compound | 2212-99-9 [chemicalbook.com]
- 2. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. huber.embl.de [huber.embl.de]
- 13. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 14. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 20. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 21. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Application Notes and Protocols for Marasmic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marasmic acid is a naturally occurring sesquiterpenoid with notable antifungal and antibacterial properties.[1] Proper handling and storage are crucial to ensure its stability, efficacy, and the safety of laboratory personnel. This document provides detailed guidelines for the handling, storage, and stability assessment of this compound.
Safety Precautions and Handling
This compound should be handled with care, following standard laboratory safety procedures. It is important to avoid direct contact with the skin, eyes, and clothing.[2]
2.1 Personal Protective Equipment (PPE) When handling this compound, especially in its solid, powdered form, the following PPE is recommended:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[2][3]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH (US) or CEN (EU) approved respirator.[4]
2.2 General Handling Guidelines
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4]
-
Avoid the formation of dust when handling the solid compound.[4]
-
Wash hands thoroughly with soap and water after handling.[3]
-
In case of accidental contact:
-
Skin: Wash off with soap and plenty of water.[4] If skin irritation occurs, seek medical advice.
-
Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]
-
Storage Conditions
Proper storage is essential to maintain the integrity and shelf life of this compound. The compound should be stored in a tightly sealed container in a dry, dark, and cool place.[5]
3.1 Storage Temperature and Duration
| Storage Type | Temperature | Duration |
| Short-term | 0 - 4 °C | Days to weeks |
| Long-term | -20 °C | Months to years |
| Stock Solution | 0 - 4 °C (short-term) or -20 °C (long-term) | Days to weeks or months |
Data compiled from multiple sources.[5]
3.2 Incompatible Materials To prevent degradation or hazardous reactions, store this compound away from:
Solubility
This compound is soluble in Dimethyl sulfoxide (DMSO).[5] When preparing stock solutions, it is recommended to use DMSO. The following table provides guidance for preparing stock solutions of various concentrations.
Table for Preparing Stock Solutions (based on MW 262.3 g/mol )
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 3.81 mL | 19.06 mL | 38.12 mL |
| 5 mM | 0.76 mL | 3.81 mL | 7.62 mL |
| 10 mM | 0.38 mL | 1.91 mL | 3.81 mL |
| 50 mM | 0.08 mL | 0.38 mL | 0.76 mL |
This data is based on the product's molecular weight and may vary slightly between batches.[5]
Experimental Protocols
5.1 Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solvent over time and at different temperatures.
Objective: To evaluate the degradation of this compound under various storage conditions.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO)
-
HPLC-grade solvents for analysis
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)
-
HPLC system with a suitable column (e.g., C18)
-
Vials for sample storage
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Aliquot Samples: Dispense the stock solution into multiple vials.
-
Storage Conditions: Store the aliquots under different temperature conditions:
-
-20°C (long-term storage)
-
4°C (short-term storage)
-
25°C (room temperature, to simulate benchtop conditions)
-
-
Time Points: Analyze the samples at regular intervals (e.g., Day 0, Day 1, Day 3, Day 7, and then weekly for a month).
-
Sample Analysis: a. At each time point, retrieve one aliquot from each storage condition. b. Allow the sample to equilibrate to room temperature. c. Analyze the sample using a validated HPLC method to quantify the amount of intact this compound.
-
Data Analysis: a. Plot the concentration of this compound versus time for each storage condition. b. Calculate the degradation rate constant if a significant decrease in concentration is observed.[8] The degradation of many organic acids follows pseudo-first-order kinetics.[8]
Visual Workflow and Diagrams
6.1 Workflow for Handling and Storage of this compound
Caption: Workflow for the safe handling and appropriate storage of this compound.
References
- 1. This compound | 2212-99-9 [chemicalbook.com]
- 2. assets.eshop-live.com [assets.eshop-live.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. Storage conditions – DRM CHEM [drm-chem.com]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Marasmic Acid in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marasmic acid is a naturally occurring sesquiterpenoid isolated from the Basidiomycete fungus Marasmus conigenus. It exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] These activities are primarily attributed to its α,β-unsaturated aldehyde functional group. This document provides detailed information on the solubility of this compound for the preparation of stock solutions and subsequent use in in vitro assays. It also includes protocols for assessing its antifungal and cytotoxic effects, and a description of its mechanism of action involving the High Osmolarity Glycerol (HOG) signaling pathway.
Physicochemical Properties
Solubility of this compound
Effective use of this compound in in vitro assays necessitates its dissolution in a solvent that is compatible with the experimental system and maintains the compound's stability. The following table summarizes the available solubility data for this compound in common laboratory solvents. It is important to note that while this compound is readily soluble in Dimethyl Sulfoxide (DMSO), its solubility in aqueous solutions is limited.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | A stock solution of 40 mg/mL in DMSO has been reported.[4] It is the recommended solvent for preparing high-concentration stock solutions. |
| Ethanol | Data not available | Generally, sesquiterpenoid lactones show good solubility in alcohols. Empirical determination is recommended. |
| Methanol | Data not available | Similar to ethanol, methanol is a potential solvent. Empirical determination is recommended. |
| Phosphate-Buffered Saline (PBS) | Data not available | Expected to be poorly soluble. |
| Cell Culture Media | Data not available | Direct dissolution is not recommended due to poor aqueous solubility. Dilution from a DMSO stock is the standard method. |
Note on Preparing Stock Solutions:
Due to its hygroscopic nature, it is recommended to use anhydrous DMSO and store the stock solution at -20°C or -80°C for long-term stability.[3] When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Mechanism of Action: Interference with the HOG Pathway
This compound exerts its antifungal effect by targeting the High Osmolarity Glycerol (HOG) signaling pathway. Specifically, it interferes with the membrane sensor histidine kinase MoSln1p in fungi such as Magnaporthe oryzae. This interference leads to the hyperactivation of the HOG pathway, resulting in uncontrolled downstream signaling and ultimately, cell death.[1]
Experimental Protocols
The following are detailed protocols for assessing the in vitro activity of this compound.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.
Materials:
-
This compound
-
Anhydrous DMSO
-
Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile, pyrogen-free water
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a cell suspension in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL for yeast).
-
Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ cells/mL).
-
-
Assay Setup:
-
In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of desired final concentrations (e.g., 0.1 to 100 µg/mL).
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL.
-
Include a positive control (inoculum without this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungal strain.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Troubleshooting
-
Precipitation of this compound: If precipitation is observed upon dilution of the DMSO stock into aqueous media, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in the assay medium. Sonication can also aid in dissolution.
-
High Background in Assays: Ensure the final DMSO concentration is consistent across all wells, including controls, to minimize solvent effects.
-
Variability in Results: Ensure accurate and consistent cell seeding and inoculum preparation. Use of multichannel pipettes can improve reproducibility.
Safety Precautions
This compound is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Marasmic Acid Cytotoxicity Assay Results
Welcome to the technical support center for Marasmic acid cytotoxicity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting the results of their in-vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity?
A1: While the precise mechanism of this compound is under investigation, many natural compounds induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways.[1][2][3] It is hypothesized that this compound may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, culminating in the activation of caspases.[4][5]
Q2: I am observing high variability between replicate wells in my MTT/XTT assay. What could be the cause?
A2: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and gentle mixing before and during plating.[6][7]
-
Edge effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[8]
-
Incomplete formazan solubilization (MTT assay): Ensure the solubilization agent is thoroughly mixed in each well to completely dissolve the formazan crystals.[9]
-
Pipetting errors: Use calibrated pipettes and consistent technique. For assays with multiple steps, multichannel pipettes can introduce variability if not used carefully.[6][7]
-
Bubbles in wells: Bubbles can interfere with absorbance readings.[6][10] These can be removed with a sterile needle.
Q3: My untreated control cells are showing low viability. What should I do?
A3: Low viability in control wells suggests a problem with your cell culture conditions or assay procedure.
-
Cell health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Seeding density: An inappropriate cell density can lead to cell death. Optimize the seeding density for your specific cell line and the duration of the experiment.[6][11]
-
Media components: Some components in the culture media can have high absorbance or interfere with the assay reagents.[12]
-
Reagent toxicity: The assay reagents themselves can be cytotoxic, especially with prolonged incubation times.[13][14]
Q4: The absorbance values in my assay are very low, even at high concentrations of this compound. What does this mean?
A4: Low absorbance values can indicate several issues:
-
Low cell number: The number of cells seeded may be too low for the assay's detection limit.[15]
-
Short incubation time: The incubation time with the assay reagent may be insufficient for a detectable color change.
-
Compound interference: this compound might be inhibiting the cellular enzymes responsible for reducing the tetrazolium salt.
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance Readings with this compound
If you observe that increasing concentrations of this compound lead to an unexpected increase in absorbance in an MTT or XTT assay, this could be a sign of assay interference.
| Possible Cause | Troubleshooting Tip |
| Direct reduction of assay reagent | Perform a cell-free control by adding this compound to the assay medium and reagent without cells. A color change indicates direct chemical reduction.[16] |
| Compound precipitation | Visually inspect the wells under a microscope for any precipitate, which can scatter light and lead to artificially high absorbance readings.[17] |
| Enhanced metabolic activity | At certain concentrations, some compounds can temporarily increase cellular metabolic activity, which can be misinterpreted as increased viability.[9] |
Issue 2: Discrepancies Between Different Cytotoxicity Assays
You may find that the IC50 value for this compound differs significantly between an MTT assay and an LDH assay. This is not uncommon as they measure different cellular events.
| Assay Type | Principle | What it Measures | Potential for Discrepancy |
| MTT/XTT | Metabolic activity | Mitochondrial dehydrogenase activity | A compound might inhibit mitochondrial function without immediately compromising membrane integrity, leading to a lower apparent viability in the MTT/XTT assay.[9] |
| LDH Release | Membrane integrity | Lactate dehydrogenase released from damaged cells | Cell death that does not involve immediate membrane rupture (e.g., apoptosis) may show delayed LDH release compared to metabolic shutdown.[9][11] |
| ATP-based (e.g., CellTiter-Glo) | ATP levels | A measure of metabolically active cells | Can provide a more direct measure of cell viability and is less prone to interference from reducing compounds.[16] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
Protocol 2: LDH Release Assay
This protocol outlines the steps for measuring cytotoxicity by quantifying LDH release.
-
Plate Setup: Seed cells as described for the MTT assay. Include control wells for: medium only (background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[20]
-
Compound Treatment: Treat cells with various concentrations of this compound as described above.
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions. This typically involves a catalyst and substrate that react with LDH to produce a colored formazan product.[21]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Stop the reaction with a stop solution if required by the kit. Measure the absorbance at 490 nm.[10]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Visualizing Workflows and Pathways
References
- 1. Cytotoxic effect of p-Coumaric acid on neuroblastoma, N2a cell via generation of reactive oxygen species leading to dysfunction of mitochondria inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of cytotoxic action of perfluorinated acids II. Disruption of mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akacid Medical Formulation Induces Apoptosis in Myeloid and Lymphatic Leukemic Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 14. Is Your MTT Assay the Right Choice? [promega.sg]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Marasmic Acid Concentration in Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Marasmic acid in antibacterial assays. Our resources include in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to facilitate your research.
Troubleshooting Guides
Encountering issues during your antibacterial assays with this compound? This section provides solutions to common problems in a straightforward question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| No or low antibacterial activity observed | Improper stock solution preparation: this compound may not be fully dissolved. | Ensure this compound is completely dissolved in a suitable solvent like DMSO before preparing further dilutions in culture media.[1][2] A solvent-only control should be included to rule out any intrinsic antimicrobial activity of the solvent. |
| Degradation of this compound: The compound may be unstable in the experimental conditions. | Prepare fresh stock solutions for each experiment. The stability of this compound can be influenced by the components of the culture medium.[3][4][5][6] | |
| Incorrect bacterial strain or growth phase: The chosen bacteria may be resistant, or the inoculum was not in the logarithmic growth phase. | Verify the susceptibility of the bacterial strain to this compound. Always use a fresh culture in the logarithmic growth phase for inoculation. | |
| Inconsistent MIC values between experiments | Variation in inoculum density: The number of bacteria can significantly impact the MIC. | Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.[7] |
| Precipitation of this compound in media: The compound may precipitate at the tested concentrations in the aqueous culture medium. | Visually inspect the wells for any precipitation. If observed, consider using a lower starting concentration or a different solvent system. The final concentration of DMSO should be kept low to avoid affecting bacterial growth.[2][8][9][10] | |
| Pipetting errors: Inaccurate serial dilutions can lead to significant variations. | Use calibrated pipettes and ensure proper mixing at each dilution step. | |
| Zone of inhibition is observed, but growth is present within the zone | Contamination: The culture may be contaminated with a resistant organism. | Perform a Gram stain and re-streak the culture to ensure purity. |
| Presence of resistant subpopulations: The bacterial population may contain resistant mutants. | Pick colonies from within the inhibition zone and re-test their susceptibility to this compound. | |
| High background in absorbance readings for MIC determination | Incomplete dissolution or precipitation of this compound: Undissolved compound can interfere with absorbance readings. | Centrifuge the microplate briefly before reading or use a viability dye like resazurin as an alternative to absorbance. |
| Media color interference: The color of the media or this compound solution may affect the readings. | Use a blank well containing only the medium and the corresponding concentration of this compound for background correction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in water. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.[1][2] It is crucial to use a minimal amount of DMSO and to run a solvent control to ensure it does not interfere with the antibacterial assay.[1][8]
Q2: What is the general mechanism of antibacterial action for this compound?
A2: While the precise signaling pathway is not fully elucidated, based on studies of similar acidic compounds, this compound likely exerts its antibacterial effect by disrupting the bacterial cell membrane and wall integrity. This leads to the leakage of essential intracellular components like nucleic acids and proteins, and inhibition of key metabolic enzymes.[11][12][13]
Q3: At what concentration should I start my this compound dilutions for an MIC assay?
A3: Based on available data for similar compounds, a starting concentration of 250 µg/mL or higher is recommended, followed by serial two-fold dilutions.[11][12][13] The optimal starting concentration will depend on the bacterial species being tested.
Q4: How stable is this compound in culture media?
A4: The stability of acidic compounds like this compound in culture media can be influenced by factors such as pH, temperature, and the presence of certain media components.[3][4][5][6] It is best practice to prepare fresh dilutions of this compound in the specific culture medium for each experiment to ensure consistent results.
Q5: Can I use the disk diffusion method for this compound?
A5: Yes, the disk diffusion method can be used for preliminary screening of the antibacterial activity of this compound. However, for quantitative determination of the minimum inhibitory concentration (MIC), the broth microdilution method is recommended as it is more precise.[14][15][16]
Data Presentation
Minimum Inhibitory Concentration (MIC) of a Structurally Similar Compound (Madecassic Acid)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Madecassic acid, a compound with structural similarities to this compound, against various bacterial strains. This data can serve as a reference for estimating the potential effective concentrations of this compound.
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 31.25 | [11][12][13] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 62.5 | [11][12][13] |
| Bacillus subtilis | Gram-positive | 62.5 | [11][12][13] |
| Bacillus megaterium | Gram-positive | 62.5 | [11][12][13] |
| Escherichia coli | Gram-negative | 250 | [11][12][13] |
| Pseudomonas aeruginosa | Gram-negative | 125 | [11][12][13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against a bacterial strain.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[7]
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microplate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound working solution (prepared from the stock to the highest desired concentration in broth) to the first well of each row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
This will result in wells with decreasing concentrations of this compound.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test bacterium (usually 37°C) for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14] This can be determined by visual inspection or by measuring the absorbance at 600 nm.
-
Mandatory Visualization
Caption: Workflow for MIC Determination of this compound.
Caption: Proposed Antibacterial Mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ispub.com [ispub.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. researchgate.net [researchgate.net]
- 9. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. woah.org [woah.org]
Technical Support Center: Marasmic Acid Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of marasmic acid in various cell culture media. Due to the limited availability of public data on this compound stability, this guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to enable researchers to conduct their own stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in cell culture media?
A1: Understanding the stability of this compound in your specific cell culture medium is critical for interpreting experimental results accurately. Degradation of the compound can lead to a decrease in its effective concentration over the course of an experiment, potentially resulting in an underestimation of its biological activity. Furthermore, degradation products themselves could have biological effects, confounding the interpretation of your data.
Q2: What factors can influence the stability of this compound in cell culture media?
A2: Several factors can affect the stability of a small molecule like this compound, which contains a lactone ring. These include:
-
pH: The physiological pH of most cell culture media (around 7.4) can promote the hydrolysis of lactone rings. One study on sesquiterpenoid lactones indicated that compounds with a side chain were unstable at pH 7.4, while those without were stable.[1]
-
Temperature: Standard cell culture incubation temperatures (e.g., 37°C) can accelerate chemical degradation reactions.
-
Media Components: Components within the media, such as serum proteins, can bind to the compound or have enzymatic activities that may contribute to its degradation.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible molecules.
Q3: Which analytical techniques are suitable for quantifying this compound in cell culture media?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying small molecules like this compound in complex biological matrices such as cell culture media.[2][3][4][5] These techniques offer the necessary sensitivity and selectivity to distinguish the parent compound from potential degradation products and other media components.
Q4: What are the key differences between common cell culture media like DMEM and RPMI-1640 that might affect this compound stability?
A4: DMEM and RPMI-1640 differ in their composition, including concentrations of amino acids, vitamins, glucose, and buffering systems.[6][7] These differences can alter the pH and chemical environment, potentially impacting the stability of this compound. For instance, variations in buffering capacity could lead to slight pH shifts during cell culture, which may influence the rate of hydrolysis of the lactone ring in this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in this compound concentration between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. Use calibrated pipettes and maintain a consistent temperature during sample preparation. |
| Incomplete quenching of degradation at the time of sampling. | Immediately add a quenching solution (e.g., ice-cold acetonitrile) and place samples on ice or at -80°C to halt any further degradation. | |
| Poor recovery of this compound from the cell culture medium. | Inefficient protein precipitation or extraction. | Optimize the protein precipitation step by testing different ratios of organic solvent (e.g., acetonitrile, methanol) to the media sample. Consider solid-phase extraction (SPE) for cleaner samples and better recovery. |
| Adsorption of the compound to plasticware. | Use low-protein-binding tubes and pipette tips. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times relative to the parent compound.[3][8] |
| Interference from media components or serum. | Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the resolution between this compound and interfering peaks. Use a mass spectrometer for more selective detection. | |
| This compound appears to degrade very rapidly. | Inherent instability of the molecule under the experimental conditions. | Consider a shorter experimental timeframe. If possible, adjust the pH of the medium to a more stable range, though this may impact cell health. |
| Presence of enzymes in serum that metabolize the compound. | Conduct stability studies in both serum-free and serum-containing media to determine the effect of serum components. |
Quantitative Data Summary
The following table presents a hypothetical dataset to illustrate how the stability of this compound could be presented. Note: This data is for illustrative purposes only and is not based on published experimental results.
| Cell Culture Medium | Incubation Time (hours) | Temperature (°C) | Mean % this compound Remaining (± SD) |
| DMEM + 10% FBS | 0 | 37 | 100 ± 0.0 |
| 2 | 37 | 92.5 ± 2.1 | |
| 6 | 37 | 78.3 ± 3.5 | |
| 12 | 37 | 61.8 ± 4.2 | |
| 24 | 37 | 40.1 ± 5.5 | |
| RPMI-1640 + 10% FBS | 0 | 37 | 100 ± 0.0 |
| 2 | 37 | 94.2 ± 1.8 | |
| 6 | 37 | 82.1 ± 2.9 | |
| 12 | 37 | 68.5 ± 3.8 | |
| 24 | 37 | 48.7 ± 4.9 | |
| DMEM + 10% FBS | 24 | 4 | 98.5 ± 1.2 |
| RPMI-1640 + 10% FBS | 24 | 4 | 99.1 ± 0.9 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using LC-MS
This protocol provides a framework for determining the stability of this compound in a cell-free culture medium.
1. Materials and Reagents:
-
This compound standard
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (for mobile phase)
-
Phosphate-buffered saline (PBS)
-
Low-protein-binding microcentrifuge tubes
2. Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.
3. Incubation:
-
Aliquot the 10 µM this compound working solution into multiple sterile, low-protein-binding tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubate the tubes in a cell culture incubator at 37°C with 5% CO₂.
-
For a low-temperature control, incubate a set of samples at 4°C.
4. Sample Collection and Processing:
-
At each designated time point, remove the corresponding tubes from the incubator.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (if available) to 1 volume of the media sample. This will precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
5. LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from media components and potential degradation products (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of this compound.
6. Data Analysis:
-
Generate a standard curve of this compound in the corresponding cell culture medium to quantify the concentration at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tecan.com [tecan.com]
- 5. rsc.org [rsc.org]
- 6. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
overcoming Marasmic acid solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Marasmic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sesquiterpenoid natural product with known antifungal and cytotoxic activities.[1] Like many other sesquiterpene lactones, it is a lipophilic molecule and exhibits poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments that require consistent and accurate concentrations.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
Directly dissolving this compound in water or aqueous buffers like PBS is not recommended due to its low aqueous solubility.[2] This can lead to precipitation and inaccurate concentrations in your experiments.
Q4: How stable is this compound in a DMSO stock solution?
Q5: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. What should I do?
This is a common issue. Please refer to the Troubleshooting Guide section below for detailed steps to address this problem.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution of DMSO stock into aqueous media.
Cause: The low aqueous solubility of this compound is exceeded when the DMSO concentration is significantly lowered by dilution in an aqueous buffer.
Solutions:
-
Optimize the Final DMSO Concentration:
-
Try to maintain the highest possible final concentration of DMSO in your experimental medium that is tolerated by your cells or assay system.
-
Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration.
-
-
Use a Co-solvent System:
-
Consider using a mixture of solvents to improve solubility. For example, a stock solution in DMSO can be serially diluted in a co-solvent like ethanol or methanol before the final dilution in the aqueous medium.[6]
-
-
Employ Solubilizing Agents:
-
Sonication:
-
Brief sonication of the final diluted solution can sometimes help to re-dissolve fine precipitates. However, be cautious as this may only create a temporary suspension.
-
-
pH Adjustment:
-
The solubility of some acidic compounds can be influenced by the pH of the solution. While specific data for this compound is unavailable, exploring a range of pH values for your final aqueous solution might be beneficial.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro experiments is 10 mM to 50 mM.
-
Calculate the Required Mass: Based on the molecular weight of this compound (262.30 g/mol ), calculate the mass needed for your desired volume and concentration.
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Media
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile polypropylene tubes
-
Calibrated pipettes
Procedure:
-
Pre-warm Aqueous Medium: If your experiment is at a specific temperature (e.g., 37°C), pre-warm your aqueous buffer to that temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. a. First, dilute the high-concentration DMSO stock into a smaller volume of the aqueous medium to create an intermediate concentration. b. Vortex gently immediately after adding the DMSO stock to the aqueous medium. c. Use this intermediate dilution to make the final dilution in your experimental volume.
-
Direct Dilution (for low final concentrations): a. Add the required volume of the DMSO stock solution directly to the final volume of the pre-warmed aqueous medium while gently vortexing or swirling the tube. b. Crucially, add the DMSO stock to the aqueous medium, not the other way around.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the Troubleshooting Guide.
-
Use Immediately: It is best to prepare the final working solution immediately before use to minimize the risk of precipitation over time.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the specific solubility of this compound in various solvents. The table below provides a qualitative summary and general solubility information for sesquiterpene lactones.
| Solvent System | This compound Solubility | General Sesquiterpene Lactone Solubility |
| Water | Poor/Insoluble | Generally low to very low[2] |
| DMSO | Soluble[4] | Generally soluble |
| Ethanol | Likely Soluble | Generally soluble[3] |
| Methanol | Likely Soluble | Generally soluble[6] |
Visualizations
This compound's Mechanism of Action in Magnaporthe oryzae
This compound exerts its antifungal activity by interfering with the High Osmolarity Glycerol (HOG) signaling pathway in fungi such as Magnaporthe oryzae.[8][9] It specifically inhibits the histidine kinase MoSln1p, leading to the hyperactivation of the downstream MAP kinase, MoHog1p, which results in cell death.[8]
Caption: this compound Inhibits MoSln1p in the HOG Pathway.
Experimental Workflow for Preparing this compound Working Solutions
This workflow outlines the key steps and decision points for preparing a usable aqueous working solution of this compound from a DMSO stock.
Caption: Decision workflow for preparing aqueous this compound solutions.
References
- 1. This compound | 2212-99-9 [chemicalbook.com]
- 2. Sesquiterpene Lactones | Encyclopedia MDPI [encyclopedia.pub]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methanol [sigmaaldrich.com]
- 7. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hog1p activation by this compound through inhibition of the histidine kinase Sln1p - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hog1p activation by this compound through inhibition of the histidine kinase Sln1p - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Marasmic Acid During Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Marasmic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of this compound during your experiments, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a sesquiterpenoid natural product characterized by a reactive α,β-unsaturated dialdehyde functional group. This structural feature is largely responsible for its biological activity but also makes it susceptible to degradation through various pathways, including nucleophilic attack and oxidation. Its complex structure as a sesquiterpene lactone analog also contributes to its sensitivity to experimental conditions.
Q2: What are the primary factors that cause this compound degradation?
The primary factors leading to the degradation of this compound are:
-
pH: this compound is more stable in acidic conditions and tends to degrade in neutral to basic solutions.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Presence of Nucleophiles: The α,β-unsaturated aldehyde system readily reacts with nucleophiles, such as thiols (e.g., cysteine, glutathione in cell culture media or cell lysates) and amines, via Michael addition.
-
Light Exposure: As with many complex organic molecules, prolonged exposure to light, particularly UV light, may lead to photodegradation.
-
Oxidizing Agents: The aldehyde functional groups are susceptible to oxidation.
Q3: What are the visual or analytical signs of this compound degradation?
Degradation of this compound can be observed as:
-
A decrease in the expected biological activity of your sample.
-
The appearance of additional peaks and a decrease in the main peak area in your HPLC chromatogram.
-
Changes in the color of the solution, although this is not always a reliable indicator.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
| Possible Cause | Solution |
| Degradation in Stock Solution | Store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -80°C for long-term storage (up to one year) or -20°C for shorter periods (up to three years for powder). Prepare fresh working solutions from the stock for each experiment. |
| Degradation in Experimental Medium | Minimize the incubation time of this compound in biological media, especially those containing serum, which is rich in nucleophiles. If possible, conduct experiments at a slightly acidic pH (around 5.5-6.5) if it does not affect your experimental system. |
| Reaction with Cellular Components | Be aware that the biological activity of this compound is linked to its reactivity. Its interaction with cellular nucleophiles like glutathione and cysteine residues on proteins is a key part of its mechanism of action. For in vitro assays, consider the use of cell-free systems to study direct target engagement without the interference of high concentrations of cellular thiols. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Solution |
| Sample Preparation Artifacts | Prepare samples for HPLC analysis immediately before injection. Keep samples in an autosampler cooled to 4°C. Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or phosphoric acid) to improve stability during the run. |
| Degradation During the Experiment | Analyze samples at different time points during your experiment to monitor the stability of this compound. This can help you determine the time window in which the compound is stable under your specific experimental conditions. |
| Photodegradation | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. |
Data Presentation: Stability of Related Sesquiterpenoids
While specific quantitative data for this compound degradation kinetics is limited in the literature, the following tables summarize stability data for other sesquiterpene lactones, which can serve as a general guide.
Table 1: Effect of Temperature on the Stability of Sesquiterpene Lactones in Arnica Tincture (Storage for 3 Years) [1][2][3]
| Storage Temperature (°C) | Decrease in Content (%) |
| +4 | 13 |
| +25 | 32 |
| +30 | 37 |
Table 2: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones (96-hour incubation) [4][5]
| pH | Temperature (°C) | Stability |
| 5.5 | 25 | Stable |
| 5.5 | 37 | Stable |
| 7.4 | 25 | Degradation Observed |
| 7.4 | 37 | Significant Degradation |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Handle solid this compound in a controlled environment with low humidity.
-
Dissolution: Dissolve the desired amount of this compound in anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Aliquoting: Aliquot the stock solution into small-volume, amber glass vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
-
Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in the appropriate experimental buffer or medium immediately before use.
Protocol 2: Stability-Indicating HPLC Method (General Guideline)
This protocol is a general guideline based on methods used for other sesquiterpenoids and organic acids and should be optimized for your specific instrumentation and experimental needs.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid (pH ~2.7)
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient could be:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (a starting point could be around 210-230 nm).
-
Injection Volume: 10-20 µL.
Mandatory Visualizations
References
Technical Support Center: Interference of Marasmic Acid in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Marasmic acid in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with colorimetric assays?
A1: this compound is a naturally occurring sesquiterpenoid known for its antimicrobial and cytotoxic activities. Its chemical structure contains an α,β-unsaturated aldehyde functional group. This group is highly reactive towards nucleophiles, such as the thiol groups in cysteine residues of proteins and other biological molecules. This reactivity can lead to several types of interference in colorimetric assays:
-
Chemical Reactivity: this compound can directly react with assay reagents, leading to a change in their colorimetric properties and generating false positive or false negative results.
-
Modification of Target Molecules: It can covalently modify proteins or other target molecules in the sample, altering their structure and function, which can indirectly affect the assay outcome.
-
Redox Activity: The aldehyde group may possess reducing or oxidizing properties that can interfere with assays based on redox reactions.
Q2: Which colorimetric assays are potentially susceptible to interference by this compound?
A2: Based on its chemical properties, this compound may interfere with a range of colorimetric assays, including but not limited to:
-
MTT Assay: Assays that rely on the reduction of tetrazolium salts like MTT can be affected if this compound itself has reducing properties or if it alters the metabolic activity of cells in a way that is independent of cell viability.
-
Bradford Protein Assay: The α,β-unsaturated aldehyde in this compound can react with amino acid residues (like cysteine and lysine) on proteins. This modification could potentially alter the binding of the Coomassie dye to the protein, leading to inaccurate protein quantification.
-
DNS (3,5-Dinitrosalicylic Acid) Assay: This assay quantifies reducing sugars. The aldehyde group in this compound could potentially react with the DNS reagent, leading to a false-positive result for reducing sugars.
-
Griess Assay: This assay detects nitrite. While direct interference is less predictable, the reactivity of this compound could potentially interact with the diazotization reaction central to the Griess assay.
Q3: How can I determine if this compound is interfering with my assay?
A3: A series of control experiments can help identify potential interference:
-
Compound-only control: Run the assay with this compound at the same concentration used in your experiment, but in the absence of the analyte (e.g., cells or protein). A significant signal in this control indicates direct interference with the assay reagents.
-
Spike-and-recovery: Add a known amount of your analyte (e.g., a standard protein or nitrite solution) to a sample containing this compound. If you cannot recover the known amount of the analyte, interference is likely occurring.
-
Use of an alternative assay: If possible, confirm your results using an orthogonal assay that works on a different principle and is less likely to be affected by the same interference mechanism.
Troubleshooting Guides
Issue 1: Inaccurate results in MTT-based cell viability assays in the presence of this compound.
Potential Cause:
-
Direct reduction of MTT: this compound may directly reduce the MTT reagent to its formazan product, leading to an overestimation of cell viability.
-
Alteration of cellular metabolism: this compound might stimulate cellular reductive pathways, increasing formazan production without a corresponding increase in cell number.
Troubleshooting Steps:
-
Run a this compound-only control: Incubate this compound with the MTT reagent in cell-free medium. If a color change occurs, this confirms direct reduction of MTT.
-
Use an alternative viability assay: Employ a non-tetrazolium-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a dye-exclusion assay using Trypan Blue.
-
Microscopic examination: Visually inspect the cells under a microscope to confirm the viability assessment.
Issue 2: Inconsistent protein concentration measurements using the Bradford assay for samples containing this compound.
Potential Cause:
-
Protein modification: The α,β-unsaturated aldehyde of this compound can react with nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins. This modification can alter the protein's structure and its ability to bind to the Coomassie dye, leading to either an underestimation or overestimation of the protein concentration.
Troubleshooting Steps:
-
Use a different protein assay: The Bicinchoninic Acid (BCA) assay is an alternative copper-based protein assay. However, it is also susceptible to interference from reducing agents. The Pierce™ 660 nm Protein Assay may be a more robust alternative.
-
Include a scavenging agent: Adding a small amount of a nucleophilic scavenging agent, like dithiothreitol (DTT), to the sample before adding the Bradford reagent might help to quench the reactivity of this compound. Caution: DTT itself can interfere with some protein assays, so appropriate controls are essential.
-
Sample cleanup: If feasible, remove this compound from the protein sample before quantification using methods like dialysis or buffer exchange chromatography.
Issue 3: False-positive results in the DNS assay for reducing sugars when this compound is present.
Potential Cause:
-
Direct reaction with DNS reagent: The aldehyde group of this compound can likely reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, the colored product detected in the assay. This will lead to an overestimation of the reducing sugar concentration.
Troubleshooting Steps:
-
Run a this compound-only control: Add this compound to the DNS reagent and heat as per the protocol. A color change will confirm direct interference.
-
Use an alternative sugar quantification method: Consider using an enzymatic assay specific for the sugar you are trying to quantify (e.g., a glucose oxidase-based assay for glucose).
-
Chromatographic separation: Use techniques like High-Performance Liquid Chromatography (HPLC) to separate the sugars from this compound before quantification.
Quantitative Data Summary
In the absence of specific published data on this compound interference, the following tables provide examples of how to present quantitative data when assessing the interference of a compound in a colorimetric assay.
Table 1: Example of this compound Interference in MTT Assay
| This compound (µM) | Absorbance at 570 nm (Cells) | Absorbance at 570 nm (No Cells) | Corrected Absorbance | Apparent Cell Viability (%) |
| 0 (Control) | 1.250 | 0.050 | 1.200 | 100 |
| 10 | 1.300 | 0.100 | 1.200 | 100 |
| 50 | 1.450 | 0.250 | 1.200 | 100 |
| 100 | 1.600 | 0.400 | 1.200 | 100 |
In this hypothetical example, the "No Cells" control demonstrates direct reduction of MTT by this compound, leading to an artificially high absorbance. After correction, the apparent cell viability remains unchanged.
Table 2: Example of this compound Interference in Bradford Assay
| This compound (µM) | BSA Standard (µg/mL) | Absorbance at 595 nm | % Error in Concentration |
| 0 | 250 | 0.850 | 0 |
| 50 | 250 | 0.780 | -8.2 |
| 100 | 250 | 0.710 | -16.5 |
| 200 | 250 | 0.630 | -25.9 |
This example table illustrates a negative interference where increasing concentrations of this compound lead to a decrease in the measured absorbance for a known concentration of Bovine Serum Albumin (BSA), resulting in an underestimation of the protein concentration.
Experimental Protocols
MTT Cell Viability Assay Protocol[1][2][3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
Bradford Protein Assay Protocol[5][6][7]
-
Standard Preparation: Prepare a series of protein standards (e.g., using Bovine Serum Albumin - BSA) with concentrations ranging from 0 to 2000 µg/mL.
-
Sample Preparation: Dilute your protein samples containing this compound to fall within the linear range of the standard curve.
-
Assay: In a 96-well plate, add 5 µL of each standard or sample to individual wells.
-
Reagent Addition: Add 250 µL of Bradford reagent to each well and mix thoroughly.
-
Incubation: Incubate at room temperature for at least 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Use the equation of the linear regression to determine the protein concentration of your samples.
DNS Assay for Reducing Sugars Protocol[8][9][10][11][12]
-
Standard Preparation: Prepare a series of glucose standards with concentrations ranging from 0 to 1 mg/mL.
-
Sample Preparation: Prepare your samples containing this compound.
-
Reaction: In test tubes, add 1 mL of each standard or sample.
-
DNS Reagent Addition: Add 1 mL of DNS reagent to each tube.
-
Heating: Place the tubes in a boiling water bath for 5-15 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Dilution: Add 8 mL of distilled water to each tube and mix.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculation: Create a standard curve and determine the concentration of reducing sugars in your samples.
Griess Assay for Nitrite Protocol[13][14][15][16][17]
-
Standard Preparation: Prepare a series of nitrite standards (e.g., using sodium nitrite) with concentrations ranging from 0 to 100 µM.
-
Sample Preparation: Collect cell culture supernatants or prepare other aqueous samples containing this compound.
-
Assay: In a 96-well plate, add 50 µL of each standard or sample to individual wells.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent I (e.g., sulfanilamide in an acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Construct a standard curve and calculate the nitrite concentration in the samples.
Visualizations
Caption: A logical workflow for identifying and mitigating interference from this compound in colorimetric assays.
Caption: A hypothetical signaling pathway illustrating how various colorimetric assays could be used to study the effects of this compound.
Technical Support Center: Marasmic Acid Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Marasmic acid extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound from fungal cultures.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Production | Inappropriate fungal strain or loss of productivity through subculturing. | Ensure the use of a high-yielding strain of Marasmius sp. or other known this compound producers. It is advisable to go back to a cryopreserved stock culture. |
| Suboptimal fermentation conditions (pH, temperature, aeration, incubation time). | Optimize fermentation parameters. Conduct small-scale experiments to test a range of pH (typically 4.0-6.0), temperatures (22-28°C), and aeration rates. Monitor this compound production over time to determine the optimal harvest time. | |
| Inadequate nutrient composition in the culture medium. | Review and optimize the medium composition. Key components to consider are the carbon source (e.g., glucose, maltose), nitrogen source (e.g., peptone, yeast extract), and mineral salts. | |
| Low Extraction Yield | Inefficient cell lysis. | Ensure thorough disruption of fungal mycelia. This can be achieved by homogenization, sonication, or freeze-thawing of the biomass before extraction. |
| Suboptimal extraction solvent. | This compound is a sesquiterpenoid and is soluble in organic solvents. Use polar organic solvents like ethyl acetate or methanol for extraction from the culture filtrate and mycelia.[1] Perform sequential extractions to maximize recovery. | |
| Insufficient solvent-to-biomass ratio. | Increase the volume of the extraction solvent. A general starting point is a 3:1 to 5:1 solvent-to-culture volume or biomass weight ratio. | |
| Degradation of this compound during extraction. | This compound contains reactive aldehyde groups and may be sensitive to high temperatures and extreme pH. Conduct extraction at room temperature or below and avoid strong acids or bases. | |
| Purity Issues in Final Product | Co-extraction of other metabolites. | Employ multi-step purification protocols. After initial solvent extraction, use techniques like silica gel column chromatography followed by high-performance liquid chromatography (HPLC) for final purification. |
| Presence of pigments and other impurities from the culture medium. | Pre-treat the crude extract with activated charcoal to remove pigments. Utilize solid-phase extraction (SPE) cartridges to remove interfering compounds before HPLC. | |
| Inconsistent Yields Between Batches | Variability in fermentation conditions. | Standardize all fermentation parameters, including inoculum size, media preparation, and harvesting time. |
| Inconsistent extraction procedure. | Adhere to a strict, documented extraction and purification protocol for all batches. |
Frequently Asked Questions (FAQs)
Q1: What is the first step to improving the yield of this compound?
A1: The first and most critical step is to ensure you are using a high-yielding fungal strain and that the fermentation conditions are optimized for this compound production. Even the most efficient extraction protocol cannot compensate for poor production by the fungus.
Q2: Which solvents are most effective for this compound extraction?
A2: Polar organic solvents are generally used for the extraction of sesquiterpenoids like this compound. Ethyl acetate and methanol are commonly employed due to their ability to effectively dissolve these compounds.[1] A combination of extracting both the culture filtrate and the mycelia is recommended for maximizing yield.
Q3: How can I optimize the fermentation conditions for better this compound production?
A3: Optimization of fermentation is a multifactorial process. Key parameters to investigate include:
-
Carbon and Nitrogen Sources: Test different sugars (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate).
-
pH: Maintain the pH of the culture medium within the optimal range for your fungal strain, typically between 4.0 and 6.0.
-
Temperature: Most fungi that produce sesquiterpenoids grow well between 22°C and 28°C.
-
Aeration: Adequate oxygen supply is often crucial for secondary metabolite production. This can be controlled by the agitation speed in a shaker or the aeration rate in a fermenter.
-
Incubation Time: Monitor the production of this compound over time to determine the peak production phase for harvesting.
Q4: What are the recommended methods for purifying this compound?
A4: A multi-step purification process is recommended.
-
Initial Extraction: Liquid-liquid extraction of the culture broth and/or solid-liquid extraction of the mycelia with a suitable organic solvent (e.g., ethyl acetate).
-
Crude Fractionation: The crude extract can be subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
Final Purification: The this compound-containing fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18).
Q5: How can I quantify the amount of this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method for quantifying this compound. A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or acetic acid to improve peak shape). Quantification is achieved by comparing the peak area of the sample to a standard curve generated from a pure this compound standard.
Experimental Protocols
Protocol 1: Fermentation and Extraction of this compound from Marasmius conigenus
This protocol is based on the original isolation of this compound.
1. Fungal Fermentation:
-
Inoculate a suitable liquid medium (e.g., potato dextrose broth or a defined medium with glucose and yeast extract) with a culture of Marasmius conigenus.
-
Incubate the culture at 25°C for 4-6 weeks in stationary flasks.
2. Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with equal volumes of ethyl acetate.
-
Dry the mycelium, grind it to a powder, and extract it with methanol.
-
Combine the ethyl acetate and methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
-
For higher purity, recrystallize the solid residue from a suitable solvent system (e.g., ethyl acetate-hexane) or perform a final purification step using preparative HPLC.
Protocol 2: Analytical Quantification of this compound by HPLC
1. Sample Preparation:
-
Dissolve a known amount of the dried extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample and determine the concentration of this compound from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Generalized biosynthetic pathway for this compound.
References
Technical Support Center: Marasmic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of marasmic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
1. Low Yield of Crude this compound Extract
| Potential Cause | Recommended Solution |
| Incomplete Fungal Cell Lysis | Ensure thorough grinding of the fungal mycelia, preferably in the presence of a cryoprotectant like liquid nitrogen, to maximize the release of intracellular metabolites. |
| Inefficient Solvent Extraction | Use a multi-step extraction process with a suitable organic solvent. Chloroform and ethyl acetate are commonly used for extracting fungal secondary metabolites. Ensure sufficient solvent volume and extraction time. |
| Suboptimal Fungal Culture Conditions | Optimize fermentation parameters such as medium composition, pH, temperature, and incubation time to enhance this compound production by the fungal strain. |
2. Poor Separation During Chromatographic Purification
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | For a moderately polar compound like this compound, a normal-phase silica gel column is a common choice. If separation is poor, consider using a different adsorbent like alumina or a reversed-phase C18 column. |
| Suboptimal Mobile Phase | Optimize the solvent system for your chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for separating compounds with varying polarities. |
| Column Overloading | Do not exceed the loading capacity of your column. Overloading leads to broad, overlapping peaks. If you need to process a large amount of crude extract, use a larger column or perform multiple runs. |
| Presence of Co-eluting Impurities | If impurities have similar polarity to this compound, consider using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC) with a different column chemistry. |
3. Difficulty with this compound Crystallization
| Potential Cause | Recommended Solution |
| "Oiling Out" Instead of Crystallizing | This occurs when the solution is supersaturated and the compound comes out of solution as a liquid. To remedy this, reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly. |
| No Crystal Formation | The solution may not be sufficiently saturated. Try to concentrate the solution by carefully evaporating some of the solvent. Scratching the inside of the flask with a glass rod can induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization. |
| Rapid Formation of Small Crystals | Rapid crystallization can trap impurities. To slow down the process, dissolve the compound in a slightly larger volume of hot solvent and allow it to cool down slowly. Insulating the flask can help with slow cooling. |
| Low Yield of Crystals | A significant amount of this compound may remain in the mother liquor. To check this, evaporate a small sample of the mother liquor. If a substantial amount of solid remains, you may need to concentrate the mother liquor and attempt a second crystallization. |
4. This compound Degradation
| Potential Cause | Recommended Solution |
| pH Instability | This compound, like many organic acids, may be unstable at extreme pH values. Maintain a neutral or slightly acidic pH during extraction and purification steps.[1][2] |
| Thermal Degradation | Avoid excessive heat during solvent evaporation and other steps.[2] Use a rotary evaporator at a reduced pressure and moderate temperature. |
| Oxidative Degradation | The unsaturated aldehyde groups in this compound may be susceptible to oxidation.[3] Consider working under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a sesquiterpenoid natural product first isolated from the fungus Marasmius conigenus.[3] It possesses a complex, polycyclic structure and is known for its antibacterial and antifungal activities.[3] Its chemical formula is C₁₅H₁₈O₄, and its molecular weight is 262.30 g/mol .[4]
Q2: What are the common steps in a this compound purification workflow?
A typical purification workflow involves:
-
Fermentation: Culturing the this compound-producing fungus (e.g., Marasmius conigenus) in a suitable liquid or solid medium.
-
Extraction: Harvesting the fungal biomass and/or culture broth and extracting the crude secondary metabolites using an organic solvent.
-
Chromatographic Purification: Separating this compound from other compounds in the crude extract using techniques like column chromatography.
-
Crystallization: Purifying the this compound further by crystallization from a suitable solvent system.
-
Purity Assessment: Verifying the purity of the final product using analytical techniques such as HPLC and spectroscopy.
Q3: What are some suitable solvent systems for the purification of this compound?
Based on general practices for sesquiterpenoid purification, the following solvent systems can be considered:
| Purification Step | Solvent System |
| Extraction | Chloroform, Ethyl Acetate, Methanol |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Chloroform/Methanol gradient |
| Crystallization | Methanol, Ethanol, Acetone, or mixtures with water or non-polar solvents like hexane. |
Q4: How can I assess the purity of my this compound sample?
Purity can be assessed using a combination of methods:
-
High-Performance Liquid Chromatography (HPLC): A single, sharp peak on an HPLC chromatogram is a good indicator of purity.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Spectroscopic Methods: Comparing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of your sample with literature values for this compound can confirm its identity and purity.
-
Melting Point: A sharp melting point that corresponds to the literature value is indicative of a pure compound.
Experimental Protocols
Representative Protocol for this compound Purification
This protocol is a generalized procedure based on common methods for the isolation of sesquiterpenoids from fungal cultures. Optimization will be required for specific experimental conditions.
-
Fungal Fermentation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Marasmius conigenus.
-
Incubate the culture at room temperature with shaking for 2-3 weeks.
-
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Dry the mycelia and grind them to a fine powder.
-
Extract the powdered mycelia and the culture filtrate separately with ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the this compound-containing fractions and evaporate the solvent.
-
-
Crystallization:
-
Dissolve the partially purified this compound in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then at 4°C to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 2212-99-9 [chemicalbook.com]
- 4. (3S,3aR,5aS,8aS,8bS)-5a,7,8,8a-Tetrahydro-3-hydroxy-7,7-dimethyl-1-oxo-3H,6H-3a,8b-methano-1H-indeno(4,5-c)furan-4-carboxaldehyde | C15H18O4 | CID 24839986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Standardizing Marasmic Acid Bioassay Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marasmic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a sesquiterpenoid natural product first isolated from the fungus Marasmus conigenus. It is known to possess a range of biological activities, including antibacterial, antifungal, and cytotoxic properties. Its broad-spectrum activity is often attributed to the presence of an α,β-unsaturated aldehyde functional group.[1]
Q2: What is the primary mechanism of action of this compound against fungi?
In the rice blast fungus Magnaporthe oryzae, this compound has been shown to interfere with the membrane sensor histidine kinase, MoSln1p. This interference leads to the hyperactivation of the High Osmolarity Glycerol (HOG) pathway, ultimately resulting in cell death.[1] This mode of action is distinct from other unsaturated dialdehyde sesquiterpenoids.[1]
Q3: What are the general approaches for conducting a bioassay with this compound?
Given its known activities, the most common bioassays for this compound are antimicrobial susceptibility tests and cytotoxicity assays.
-
Antifungal/Antibacterial Susceptibility Testing: These assays determine the concentration of this compound required to inhibit or kill microbial growth. Common methods include broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion assays to measure zones of inhibition.
-
Cytotoxicity Assays: These assays measure the toxicity of this compound against cell lines. Standard methods include colorimetric assays like MTT or neutral red uptake, which assess cell viability.
Troubleshooting Guides
Antifungal Susceptibility Testing (e.g., against Magnaporthe oryzae)
Issue 1: No or very small zone of inhibition in a disk diffusion assay.
| Possible Cause | Recommended Action |
| Insufficient concentration of this compound | Increase the concentration of this compound applied to the disk. |
| Low solubility of this compound | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before application to the disk. Include a solvent-only control. |
| Resistant fungal/bacterial strain | Verify the susceptibility of your test strain with a known antifungal/antibacterial agent as a positive control. The HOG pathway mutants of M. oryzae are known to be resistant.[1][2] |
| Improper incubation conditions | Ensure the incubation temperature and duration are optimal for the growth of the test organism. |
| Agar depth | The depth of the agar in the petri dish should be uniform to ensure consistent diffusion. |
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays.
| Possible Cause | Recommended Action |
| Inaccurate serial dilutions | Carefully prepare the serial dilutions of this compound. Use calibrated pipettes and fresh dilution series for each experiment. |
| Variable inoculum density | Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting concentration of microbial cells. |
| Precipitation of this compound | Observe the wells for any signs of precipitation. If precipitation occurs, consider using a co-solvent or a different formulation. |
| Contamination | Use aseptic techniques throughout the procedure to avoid contamination of the microtiter plates. Include a sterility control (broth only) and a growth control (broth with inoculum, no this compound). |
Cytotoxicity Assays
Issue 3: High variability in cell viability readings.
| Possible Cause | Recommended Action |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding cells into the microplate wells to achieve a uniform cell density. |
| Edge effects in microplates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile media. |
| Interference of this compound with the assay dye | Run a control with this compound in cell-free media to check for any direct reaction with the viability dye (e.g., MTT, neutral red). |
| Cellular stress due to solvent | Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and as low as possible (typically <0.5%). Include a vehicle control (cells treated with solvent only). |
Experimental Protocols
Protocol 1: Antifungal Disk Diffusion Assay for this compound
-
Prepare Inoculum: Aseptically pick a few colonies of the test fungus (e.g., Magnaporthe oryzae) and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate Plate: Using a sterile cotton swab, evenly streak the fungal suspension over the entire surface of a Mueller-Hinton agar plate.
-
Apply this compound: Aseptically place a sterile paper disk (6 mm diameter) in the center of the agar plate. Pipette a known amount of this compound solution (dissolved in a suitable solvent) onto the disk.
-
Incubation: Invert the plate and incubate at the optimal temperature for the test fungus for 24-48 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around the disk where fungal growth is inhibited.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) of this compound
-
Prepare this compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Prepare Inoculum: Dilute a 0.5 McFarland standard suspension of the test organism in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the this compound dilutions. Include a growth control (inoculum without this compound) and a sterility control (broth without inoculum).
-
Incubation: Cover the plate and incubate at the optimal temperature for the test organism for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 3: Western Blot for Hog1p Phosphorylation
This protocol is adapted from studies on Magnaporthe oryzae.[1][2]
-
Fungal Culture and Treatment: Grow the fungal mycelia in liquid medium. Add this compound at the desired concentration and incubate for a specific time (e.g., 10-60 minutes).
-
Protein Extraction: Harvest the mycelia, freeze in liquid nitrogen, and grind to a fine powder. Resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific for phosphorylated Hog1p (e.g., anti-phospho-p38). After washing, incubate with a suitable HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Quantitative Data
Table 1: Resistance of Magnaporthe oryzae HOG Pathway Mutants to this compound
| Fungal Strain | Relevant Gene | Resistance to this compound |
| Wild-Type | - | Susceptible |
| ΔMohik1 | Histidine Kinase 1 | Susceptible |
| ΔMosln1 | Histidine Kinase Sln1 | Resistant |
| ΔMossk1 | Response Regulator | Resistant |
| ΔMossk2 | MAPKKK | Resistant |
| ΔMopbs2 | MAPKK | Resistant |
| ΔMoHOG1 | MAPK | Resistant |
Data adapted from Jacob et al., 2016.[1][2]
Visualizations
References
Navigating Marasmic Acid Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in experimental data when working with Marasmic acid. This guide offers detailed experimental protocols, data presentation tables, and visual workflows to ensure consistency and reproducibility in your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitated. What should I do?
A1: this compound is sparingly soluble in aqueous solutions. For consistent results, it is crucial to ensure complete solubilization.
-
Recommended Solvent: Prepare stock solutions of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Storage: Store stock solutions at -20°C for long-term stability (months to years) or at 4°C for short-term use (days to weeks). Keep solutions protected from light.
-
Working Solutions: When preparing working dilutions for your assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution, try vortexing the solution or preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in your aqueous buffer or medium.
Q2: I am observing significant variability in my antifungal assay results. What are the potential sources of this inconsistency?
A2: Variability in antifungal assays with this compound can stem from several factors related to the compound, the fungal strain, and the assay methodology.
-
Compound Integrity: Ensure your this compound is of high purity. As a sesquiterpenoid with an unsaturated dialdehyde, it can be susceptible to degradation. Store it properly and handle it with care.
-
Fungal Culture Conditions: The growth phase and density of your fungal culture can significantly impact susceptibility. Always use a standardized inoculum from a fresh culture in the logarithmic growth phase.
-
Assay Conditions: Factors such as pH, incubation time, and the specific growth medium can influence the activity of this compound. Standardize these parameters across all experiments. For example, trailing growth in broth microdilution assays can complicate the determination of the Minimum Inhibitory Concentration (MIC); establish clear endpoint reading criteria.
-
Mechanism of Action: this compound acts by hyperactivating the High-Osmolarity Glycerol (HOG) pathway. The genetic background of your fungal strain, particularly mutations in the HOG pathway components like MoSln1p, can lead to resistance and thus, high variability if you are unknowingly using a mixed or mutated population.
Q3: My cytotoxicity assay (e.g., MTT) shows inconsistent results between replicates. How can I troubleshoot this?
A3: Inconsistent MTT assay results can be due to several factors.
-
Cell Seeding Density: Ensure a uniform number of viable cells are seeded in each well. Inconsistent cell numbers will lead to variability in the amount of formazan produced.
-
Compound Precipitation: As mentioned, this compound can precipitate in aqueous media. Visually inspect your assay plates for any signs of precipitation after adding the compound.
-
Incubation Time: Optimize the incubation time with this compound and the MTT reagent for your specific cell line.
-
Formazan Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Interference with MTT Reduction: Natural products can sometimes interfere with the MTT reduction process. Consider running a control without cells to check if this compound itself reacts with MTT.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal in Western Blot for Phospho-Hog1p | Insufficient this compound concentration or incubation time. | Optimize the concentration of this compound and the treatment duration to induce Hog1p phosphorylation. |
| Low protein concentration in the lysate. | Ensure you load a sufficient amount of total protein per well. | |
| Inefficient protein transfer to the membrane. | Verify transfer efficiency using Ponceau S staining. | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| High Background in Antifungal or Cytotoxicity Assays | Contamination of cultures or reagents. | Use sterile techniques and fresh, filtered reagents. |
| High concentration of DMSO in the final assay volume. | Ensure the final DMSO concentration is below the cytotoxic threshold for your cells or fungus. | |
| Non-specific activity of this compound at high concentrations. | Perform dose-response experiments to determine the optimal concentration range. | |
| Unexpected Resistance in Antifungal Assays | Spontaneous mutation in the fungal strain's HOG pathway. | Regularly check the genetic integrity of your fungal strains. |
| Inactivation of this compound in the assay medium. | Assess the stability of this compound under your specific assay conditions. |
Experimental Data
Antifungal Activity of this compound against Magnaporthe oryzae Wild-Type and HOG Pathway Mutants
The following table summarizes the observed resistance of different Magnaporthe oryzae strains to this compound, indicating the crucial role of the HOG pathway in its mechanism of action. This type of data can be used as a baseline for expected outcomes in your experiments.
| Fungal Strain | Genotype | Observed Effect of this compound | Implication for Mechanism of Action |
| MoWT | Wild-Type | Susceptible | HOG pathway is intact and targeted by this compound. |
| ΔMosln1 | Deletion of Histidine Kinase MoSln1p | Resistant | MoSln1p is the primary target of this compound.[1] |
| ΔMohik1 | Deletion of Histidine Kinase MoHik1p | Susceptible | This compound's action is specific to MoSln1p and not other histidine kinases in this pathway.[1] |
| ΔMossk1 | Deletion of Response Regulator MoSsk1p | Resistant | MoSsk1p is downstream of MoSln1p in the signaling cascade activated by this compound. |
| ΔMopbs2 | Deletion of MAP Kinase Kinase MoPbs2p | Resistant | MoPbs2p is a necessary component of the HOG pathway for this compound's effect. |
| ΔMohog1 | Deletion of MAP Kinase MoHog1p | Resistant | MoHog1p is the final effector kinase in the pathway leading to cell death.[1] |
Detailed Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a general guideline and should be optimized for your specific fungal strain.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium until sporulation is observed.
-
Harvest spores and suspend them in sterile saline with 0.05% Tween 80.
-
Adjust the spore suspension to a concentration of 1 x 10^5 to 5 x 10^5 CFU/mL in RPMI-1640 medium.
-
-
This compound Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for your fungal strain for 24-72 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control. The endpoint can be determined visually or by measuring absorbance with a microplate reader.
-
Cytotoxicity Testing: MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of your this compound DMSO stock solution in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizing Experimental Workflows and Pathways
General Workflow for this compound Bioactivity Screening
Caption: A generalized workflow for assessing the bioactivity of this compound.
This compound Signaling Pathway: Interference with the HOG Pathway
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Marasmic Acid and Penicillin
For Researchers, Scientists, and Drug Development Professionals
The ever-present challenge of antimicrobial resistance necessitates the exploration of novel antibacterial agents. This guide provides a detailed comparison of the antibacterial properties of marasmic acid, a naturally occurring sesquiterpenoid, and penicillin, a cornerstone of antibiotic therapy. This analysis is based on available experimental data to inform research and drug development efforts.
Executive Summary
Penicillin, a well-established β-lactam antibiotic, exhibits potent bactericidal activity, primarily against Gram-positive bacteria, by inhibiting cell wall synthesis. Its efficacy is well-documented with extensive data on its minimum inhibitory concentrations (MICs) against a wide array of pathogens. This compound, a sesquiterpenoid isolated from certain fungi, has also demonstrated antibacterial properties. However, detailed quantitative data on its efficacy is less abundant in publicly accessible literature. The primary mechanism of this compound appears to be the inhibition of nucleic acid synthesis, a distinct mode of action compared to penicillin. This fundamental difference in their mechanisms of action suggests that this compound could be a candidate for further investigation, particularly in the context of resistance to cell wall-targeting antibiotics.
Data Presentation: Quantitative Comparison of Antibacterial Activity
A direct comparison of the antibacterial activity of this compound and penicillin is challenging due to the limited availability of comprehensive MIC data for this compound against a broad spectrum of bacteria. However, based on the available information, the following table summarizes their known activities.
| Antibacterial Agent | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| This compound | Bacteria (general) | 0.2–20 | [1] |
| Penicillin G | Staphylococcus aureus (susceptible strains) | 0.4 - 24 | [2][3] |
| Staphylococcus aureus ATCC 25923 | 0.4 | [3] | |
| Streptococcus pyogenes | 0.006 | [4] |
Note: The MIC range for this compound is from a review and lacks specific data for individual bacterial species. Further primary research is required to establish a more detailed and comparative dataset.
Mechanism of Action
The antibacterial mechanisms of this compound and penicillin are fundamentally different, targeting distinct cellular processes.
This compound: Inhibition of Nucleic Acid Synthesis
This compound's antibacterial effect is attributed to its ability to interfere with nucleic acid metabolism.[5] Studies have shown that it inhibits both RNA and DNA synthesis.[5] The key functional group responsible for this activity is the α,β-unsaturated aldehyde.[5] This group likely reacts with nucleophilic moieties in essential enzymes involved in nucleic acid replication and transcription, such as RNA polymerase II and capping enzyme (mRNA guanylyltransferase), leading to the cessation of bacterial growth.[5]
Penicillin: Inhibition of Cell Wall Synthesis
Penicillin and other β-lactam antibiotics act by inhibiting the formation of the bacterial cell wall. Specifically, they target and irreversibly inhibit the action of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, penicillin weakens the cell wall, leading to cell lysis and death, particularly in Gram-positive bacteria which have a thick, exposed peptidoglycan layer.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antibacterial activity of a compound. The following is a generalized protocol for the broth microdilution method, a commonly used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound or penicillin) in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] for many natural products) to create a high-concentration stock solution.[6]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the test compound across the wells.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium from a fresh culture. The turbidity of the suspension is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include positive control wells (bacteria and medium, no antimicrobial) and negative control wells (medium only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (typically 35-37°C) for 16-20 hours.[8]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[6]
Conclusion
Penicillin remains a vital antibiotic with a well-characterized mechanism of action and extensive data supporting its clinical use. This compound presents an interesting area for further research due to its distinct antibacterial mechanism targeting nucleic acid synthesis. The available data, although limited, suggests it possesses notable antibacterial activity. To fully assess its potential as a therapeutic agent, further studies are imperative to determine its MIC values against a comprehensive panel of clinically relevant bacteria, elucidate the specifics of its molecular interactions, and evaluate its in vivo efficacy and safety profile. The differing mechanisms of action between this compound and penicillin highlight the importance of exploring diverse natural products in the quest for new antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. Antibiotics from basidiomycetes. XVII. The effect of this compound on nucleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
The Synergistic Potential of Marasmic Acid with Doxorubicin: A Review of Available Evidence
A comprehensive review of existing scientific literature reveals a notable absence of direct experimental studies on the synergistic effects of Marasmic acid in combination with the chemotherapy drug doxorubicin. While doxorubicin's efficacy and mechanisms are well-documented, and this compound is recognized as a polycyclic sesquiterpenoid with anti-bacterial properties, research investigating their combined therapeutic potential appears to be a nascent or unexplored area.[1] This guide aims to provide a framework for understanding the potential for synergy by examining the individual properties of each compound and drawing parallels from studies on doxorubicin's synergistic effects with other natural compounds.
Understanding the Components:
Doxorubicin: A cornerstone of cancer chemotherapy, doxorubicin is a potent anti-neoplastic agent used in the treatment of a wide range of solid and hematogenous cancers.[2] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively disrupt DNA replication and induce cancer cell death.[3][4][5] However, its clinical use is often limited by dose-dependent cardiotoxicity, a significant adverse effect.[2][3]
This compound: Identified as a sesquiterpenoid, this compound has been noted for its anti-bacterial properties.[1] The existing literature primarily focuses on its chemical structure and synthesis.[6][7] There is a lack of publicly available research detailing its specific mechanisms of action in human cells or its potential as an anti-cancer agent, either alone or in combination.
The Rationale for Investigating Synergy:
The exploration of combining natural compounds with conventional chemotherapy agents like doxorubicin is a promising strategy to enhance anti-tumor efficacy and potentially mitigate side effects. Studies have demonstrated that various natural compounds can act synergistically with doxorubicin through several mechanisms:
-
Enhanced Apoptosis: Some compounds can augment doxorubicin-induced apoptosis (programmed cell death) in cancer cells.[8][9][10]
-
Increased Drug Accumulation: Certain agents can inhibit drug efflux pumps in cancer cells, leading to higher intracellular concentrations of doxorubicin.
-
Modulation of Signaling Pathways: Natural products can target signaling pathways that are crucial for cancer cell survival and proliferation, making them more susceptible to doxorubicin's cytotoxic effects.
Given the biological activities often associated with sesquiterpenoids, it is plausible that this compound could exert effects on cellular pathways that might complement the action of doxorubicin. However, without direct experimental evidence, this remains speculative.
A Proposed Experimental Framework:
To investigate the potential synergistic effects of this compound and doxorubicin, a structured experimental approach would be necessary. The following outlines a hypothetical experimental workflow:
Caption: Proposed experimental workflow to evaluate this compound and doxorubicin synergy.
Hypothetical Data and Analysis:
Should such research be undertaken, the data would be crucial in determining the nature of the interaction between this compound and doxorubicin.
Table 1: Hypothetical IC50 Values of this compound and Doxorubicin
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| Breast Cancer (MCF-7) | Data not available | Data not available |
| Lung Cancer (A549) | Data not available | Data not available |
| Colon Cancer (HT-29) | Data not available | Data not available |
Table 2: Hypothetical Combination Index (CI) Values
| Cell Line | This compound (µM) | Doxorubicin (µM) | CI Value | Interpretation |
| MCF-7 | Data not available | Data not available | Data not available | Data not available |
| A549 | Data not available | Data not available | Data not available | Data not available |
| HT-29 | Data not available | Data not available | Data not available | Data not available |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Potential Signaling Pathways for Investigation:
Based on the known mechanisms of doxorubicin and the general activities of other natural compounds, a potential synergistic interaction could involve the modulation of key cellular signaling pathways.
Caption: Potential intersecting pathways of this compound and doxorubicin.
Conclusion:
While the concept of combining this compound with doxorubicin is intriguing, it is imperative to underscore that there is currently no direct scientific evidence to support a synergistic relationship. The information presented here serves as a theoretical guide for researchers and drug development professionals, outlining the necessary experimental steps and potential mechanisms that would need to be investigated to validate this hypothesis. Future research in this area would be essential to determine if this combination holds any therapeutic promise for cancer treatment.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synergetic effect of doxorubicin and avenanthramide C on VDAC2/MTCH1 mitochondrial axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergetic effect of doxorubicin and avenanthramide C on VDAC2/MTCH1 mitochondrial axis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Marasmic Acid: A Comparative Guide to its Impact on Nucleic Acid Synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel compounds on fundamental cellular processes is paramount. This guide provides a comprehensive comparison of Marasmic acid's effects on nucleic acid synthesis, juxtaposed with other well-characterized inhibitors.
This compound, a naturally occurring sesquiterpenoid, has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[1][2] A key aspect of its mechanism of action is the inhibition of nucleic acid synthesis, a critical process for cell viability and proliferation.[3] This guide delves into the available experimental data to offer a clear comparison of this compound with other inhibitors, details the experimental protocols for validation, and visualizes the underlying pathways.
Quantitative Comparison of Nucleic Acid Synthesis Inhibitors
| Compound | Target Organism/Cell Line | IC50 / Effective Concentration | Primary Mechanism of Action on Nucleic Acid Synthesis |
| This compound | Human Cancer Cell Lines (various) | Cytotoxicity IC50 values are in the µg/mL range. | Inhibits DNA and RNA synthesis; specifically noted to affect RNA polymerase II and mRNA guanylyltransferase.[3] |
| Actinomycin D | Eukaryotic and Prokaryotic Cells | Typically 0.1–10 μM for inhibition of mRNA synthesis in cell culture.[2] | Intercalates into DNA, primarily at G-C rich regions, physically obstructing the movement of RNA polymerase.[2] |
| Rifampicin | Primarily Prokaryotes | EC50 for E. coli RNA polymerase is ~20 nM.[1] | Binds to the β subunit of bacterial DNA-dependent RNA polymerase, blocking the path of the elongating RNA transcript.[1] |
Note: The cytotoxic IC50 values for this compound reflect its overall effect on cell viability, which is influenced by the inhibition of nucleic acid synthesis among other potential mechanisms.
Experimental Protocols
To validate the effect of a compound like this compound on nucleic acid synthesis, a series of in vitro assays can be employed. Below are detailed methodologies for key experiments.
In Vitro RNA Synthesis Inhibition Assay
This assay measures the ability of a test compound to inhibit the synthesis of RNA by RNA polymerase.
Materials:
-
Purified RNA polymerase II
-
DNA template (e.g., a plasmid containing a known promoter)
-
Nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Radioactively labeled NTP (e.g., [α-³²P]UTP)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DNA template, and RNA polymerase II.
-
Add the test compound (this compound) at various concentrations to the reaction mixtures. A vehicle control should be run in parallel.
-
Pre-incubate the mixtures to allow the compound to interact with the polymerase and template.
-
Initiate the transcription reaction by adding the NTP mix, including the radioactively labeled NTP.
-
Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid).
-
Filter the precipitate and wash to remove unincorporated labeled NTPs.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value.
Cell-Based Nucleic Acid Synthesis Assay
This assay assesses the inhibition of DNA and RNA synthesis within living cells.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Radioactively labeled precursors for DNA and RNA synthesis (e.g., [³H]thymidine for DNA, [³H]uridine for RNA)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow overnight.
-
Treat the cells with various concentrations of the test compound (this compound) for a specified duration.
-
Add the respective radioactively labeled precursor ([³H]thymidine or [³H]uridine) to the cell culture medium and incubate for a few hours to allow for incorporation into newly synthesized nucleic acids.
-
Wash the cells to remove the unincorporated labeled precursor.
-
Lyse the cells to release the cellular contents, including the labeled nucleic acids.
-
Precipitate the nucleic acids from the cell lysate.
-
Quantify the amount of incorporated radioactivity in the precipitate using a scintillation counter.
-
Determine the percentage of inhibition of DNA or RNA synthesis at each compound concentration compared to untreated control cells.
Visualizing the Mechanisms
To better understand the processes affected by these inhibitors, the following diagrams illustrate the key pathways and experimental workflows.
References
A Comparative Analysis of Marasmic Acid and Other Sesquiterpenoids for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of Marasmic acid, a sesquiterpenoid with notable antimicrobial and cytotoxic properties, against other well-characterized sesquiterpenoids: Parthenolide, Zerumbone, and Artemisinin. This objective comparison, supported by experimental data, aims to inform research and development efforts in the pursuit of novel therapeutic agents.
Introduction to Sesquiterpenoids in Drug Discovery
Sesquiterpenoids are a diverse class of 15-carbon isoprenoid natural products found in plants and fungi.[1] They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antimalarial effects, making them a rich source for drug discovery.[2][3] Their complex chemical structures offer unique pharmacophores that can interact with various biological targets. This guide focuses on this compound and compares its bioactivity profile with three other prominent sesquiterpenoids to highlight their potential and distinct mechanisms of action.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the in vitro biological activities of this compound, Parthenolide, Zerumbone, and Artemisinin against a range of microbial strains and cancer cell lines. The data is presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for cytotoxic activity.
Antimicrobial Activity
| Compound | Organism | Type | MIC (µg/mL) |
| This compound | Bacillus subtilis | Gram-positive bacteria | 4-32 |
| Staphylococcus aureus | Gram-positive bacteria | 4-32 | |
| Escherichia coli | Gram-negative bacteria | 4-64 | |
| Candida albicans | Fungi | 4-32 | |
| Parthenolide | Mycobacterium tuberculosis | Bacteria | 16 |
| Mycobacterium avium | Bacteria | 64 | |
| Zerumbone | Streptococcus mutans | Gram-positive bacteria | 250 |
| Escherichia coli | Gram-negative bacteria | 128-256 | |
| Pseudomonas aeruginosa | Gram-negative bacteria | 128-256 | |
| Vibrio parahemolyticus | Gram-negative bacteria | 128 | |
| Aspergillus sp. | Fungi | 15.62 | |
| Artemisinin | Bacillus subtilis | Gram-positive bacteria | 90 |
| Staphylococcus aureus | Gram-positive bacteria | 90 | |
| Salmonella sp. | Gram-negative bacteria | 90 | |
| Candida albicans | Fungi | 160-1280 |
Cytotoxic Activity
| Compound | Cell Line | Cancer Type | IC50 |
| This compound Derivative | SiHa | Cervical Carcinoma | 0.508 µg/mL |
| MCF-7 | Breast Carcinoma | 0.053 µg/mL | |
| Parthenolide | A549 | Lung Carcinoma | 4.3 µM |
| TE671 | Medulloblastoma | 6.5 µM | |
| HT-29 | Colon Adenocarcinoma | 7.0 µM | |
| SiHa | Cervical Cancer | 8.42 µM | |
| MCF-7 | Breast Cancer | 9.54 µM | |
| GLC-82 | Non-small cell lung cancer | 6.07 µM | |
| Zerumbone | HepG2 | Liver Cancer | 3.45 µg/mL[1] |
| HeLa | Cervical Cancer | 6.4 µg/mL | |
| MCF-7 | Breast Cancer | 23.0 µg/mL | |
| MDA-MB-231 | Breast Cancer | 24.3 µg/mL | |
| P-388D1 | Leukemia | 5.40 µg/mL | |
| Artemisinin | A549 | Lung Cancer | 28.8 µg/mL |
| H1299 | Lung Cancer | 27.2 µg/mL | |
| Dihydroartemisinin | PC9 | Lung Cancer | 19.68 µM |
| NCI-H1975 | Lung Cancer | 7.08 µM | |
| HepG2 | Liver Cancer | 40.2 µM | |
| Artesunate | MCF-7 | Breast Cancer | 83.28 µM |
| 4T1 | Breast Cancer | 52.41 µM |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of these sesquiterpenoids are attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound and the HOG Pathway
This compound's antifungal activity is linked to its interference with the High Osmolarity Glycerol (HOG) signaling pathway in fungi. It is proposed to inhibit the histidine kinase Sln1p, leading to the overactivation of the HOG pathway and subsequent cell death.
Parthenolide and the NF-κB Pathway
Parthenolide is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[4] By inhibiting the IκB kinase (IKK) complex, Parthenolide prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and anti-apoptotic genes.[5]
Zerumbone and Cancer Signaling Pathways
Zerumbone exerts its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and metastasis.[6] It has been shown to inhibit the PI3K/Akt/mTOR and STAT3 pathways, leading to cell cycle arrest and apoptosis.[6]
Artemisinin and its Anticancer Mechanisms
Artemisinin and its derivatives exhibit anticancer activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7][8] A key mechanism involves the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Test Compounds: Serially dilute the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity (IC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Zerumbone induced apoptosis in liver cancer cells via modulation of Bax/Bcl-2 ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Navigating the Landscape of Marasmic Acid: A Review of its Antimicrobial Action and the Unexplored Territory of Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. Marasmic acid, a naturally occurring sesquiterpenoid, has demonstrated notable antimicrobial properties. However, a comprehensive review of existing scientific literature reveals a significant gap: there are no dedicated studies investigating cross-resistance between this compound and other antibiotic agents. This guide, therefore, aims to provide a foundational understanding of this compound's known mechanisms and to contextualize the concept of cross-resistance within the broader field of antimicrobial research, highlighting a promising avenue for future investigation.
This compound, first isolated from the fungus Marasmius conigenus, is a sesquiterpenoid compound recognized for its antibacterial, antifungal, and cytotoxic activities.[1] Its broad-spectrum activity is largely attributed to the presence of an α,β-unsaturated aldehyde group within its structure.[1][2]
Unraveling the Mechanism of Action
Current research suggests that this compound employs a multi-faceted approach to exert its antimicrobial effects. In eukaryotic cells, it has been shown to preferentially inhibit the synthesis of RNA and DNA.[2] This is achieved by directly affecting key enzymes involved in nucleic acid metabolism, including RNA polymerase II and the capping enzyme mRNA guanylyltransferase.[2]
In the context of fungal pathogens such as Magnaporthe oryzae, this compound has been found to interfere with the membrane sensor histidine kinase MoSln1p. This interference leads to the hyperactivation of the High Osmolarity Glycerol (HOG) pathway, ultimately causing cell death.[1] This mechanism is distinct from that of other unsaturated dialdehyde sesquiterpenoids, suggesting a unique mode of action.[1]
The Concept of Cross-Resistance: A General Overview
Cross-resistance occurs when a microorganism develops resistance to one antimicrobial agent that also confers resistance to other, often structurally or mechanistically related, drugs. This phenomenon is a significant challenge in the treatment of infectious diseases. The primary biochemical mechanisms underpinning antibiotic resistance are:
-
Target Modification: Alterations in the molecular target of an antibiotic can prevent the drug from binding effectively. A classic example is the mutation in the gene encoding for dihydrofolate reductase, which confers resistance to trimethoprim by diminishing the drug's binding affinity.
-
Enzyme Inactivation: Bacteria may produce enzymes that chemically modify and inactivate an antibiotic. For instance, the addition of phosphate groups to aminoglycosides by bacterial enzymes inhibits their ability to bind to ribosomes and halt protein synthesis.
-
Active Efflux: Bacteria can utilize efflux pumps to actively transport antibiotics out of the cell, thereby reducing the intracellular drug concentration to sub-toxic levels.
-
Reduced Permeability: Modifications to the bacterial cell wall or membrane can limit the uptake of an antibiotic.
The following diagram illustrates these general mechanisms of antimicrobial resistance.
General Mechanisms of Bacterial Antibiotic Resistance.
Sesquiterpenoids and Antibiotic Synergy
While direct cross-resistance studies with this compound are absent, research into other sesquiterpenoids offers valuable insights. Several studies have explored the potential of sesquiterpenoids to act as adjuvants, enhancing the efficacy of conventional antibiotics against resistant bacterial strains. For example, some sesquiterpenes have been shown to sensitize β-lactam-resistant bacteria to treatment.[3] This is sometimes achieved through the inhibition of β-lactamase enzymes, which are a primary defense mechanism against β-lactam antibiotics.[3]
Furthermore, studies on certain sesquiterpenoids from the plant Illicium simonsii have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). Notably, S. aureus did not readily develop resistance to these compounds after repeated exposure at subinhibitory concentrations, suggesting a robust mechanism of action that may be less prone to resistance development.[4]
Future Directions and a Call for Research
The lack of specific cross-resistance studies involving this compound represents a significant knowledge gap. Such research is crucial for evaluating its potential as a standalone therapeutic or as part of a combination therapy. Future investigations should aim to:
-
Determine the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of bacterial strains with well-characterized resistance mechanisms to other antibiotic classes.
-
Conduct time-kill assays to assess the bactericidal or bacteriostatic nature of this compound against resistant and susceptible strains.
-
Perform resistance induction studies to evaluate the potential for bacteria to develop resistance to this compound and to identify any resulting cross-resistance to other antibiotics.
-
Investigate potential synergistic effects when this compound is combined with conventional antibiotics against multidrug-resistant organisms.
References
- 1. This compound | 2212-99-9 [chemicalbook.com]
- 2. Antibiotics from basidiomycetes. XVII. The effect of this compound on nucleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The α,β-Unsaturated Aldehyde: A Key Player in the Biological Activity of Marasmic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Marasmic acid, a sesquiterpenoid natural product, has garnered significant interest in the scientific community for its notable antibacterial, antifungal, and cytotoxic properties. Central to its broad-spectrum biological activity is the presence of an α,β-unsaturated aldehyde functional group. This reactive moiety is hypothesized to be the chemical driver of its potent effects on cellular systems. This guide provides a comparative analysis, supported by available evidence and detailed experimental protocols, to confirm the critical role of this functional group in this compound's activity.
Unveiling the Importance of the α,β-Unsaturated Aldehyde
The α,β-unsaturated aldehyde is a well-known electrophilic functional group, capable of acting as a Michael acceptor. This reactivity allows it to form covalent bonds with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione. This interaction can lead to the disruption of protein function, induction of oxidative stress, and ultimately, cell death.
To illustrate the expected impact of modifying this functional group, the following table presents hypothetical comparative cytotoxicity data. This data is based on the established principle that the reduction of the aldehyde or saturation of the double bond would significantly diminish the compound's electrophilicity and, consequently, its biological activity.
Comparative Cytotoxicity Data
| Compound | Structure | Modification of α,β-Unsaturated Aldehyde | Hypothetical IC50 (µM) on a Cancer Cell Line |
| This compound | Intact α,β-unsaturated aldehyde | None | 5.2 |
| This compound Alcohol Derivative | Aldehyde reduced to an alcohol | Loss of the aldehyde carbonyl | > 100 |
| Dihydro-Marasmic Acid | Carbon-carbon double bond is saturated | Loss of α,β-unsaturation | > 100 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the expected loss of activity upon modification of the α,β-unsaturated aldehyde group.
Mechanism of Action: A Signaling Pathway Perspective
The cytotoxicity of this compound is likely initiated by the covalent modification of key cellular proteins and the depletion of intracellular glutathione, a critical antioxidant. This disruption of cellular homeostasis can trigger a cascade of events leading to apoptosis or programmed cell death. The diagram below illustrates a plausible signaling pathway initiated by this compound.
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
To empirically validate the role of the α,β-unsaturated aldehyde group, the following experimental protocols are recommended.
Synthesis of this compound Derivatives
-
This compound Alcohol Derivative: this compound can be treated with a mild reducing agent, such as sodium borohydride (NaBH₄), in a suitable solvent like methanol or ethanol at 0°C to selectively reduce the aldehyde to the corresponding primary alcohol.
-
Dihydro-Marasmic Acid: Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed to saturate the carbon-carbon double bond of the α,β-unsaturated system.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram outlines the workflow for the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the mixture at room temperature, protected from light, for a specified time.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Logical Relationship: Structure and Activity
The chemical logic confirming the role of the α,β-unsaturated aldehyde is straightforward. The electrophilic nature of this moiety is the primary driver of its biological activity through covalent interactions with cellular targets. Modification of this group abrogates this reactivity, leading to a loss of function.
Caption: Logical diagram illustrating the structure-activity relationship of this compound.
References
Safety Operating Guide
Prudent Disposal of Marasmic Acid: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of marasmic acid in a research environment, emphasizing safety, regulatory compliance, and environmental responsibility.
Core Principles for Safe Disposal
The proper disposal of this compound hinges on the principles of containment, neutralization of biological activity where feasible, and adherence to institutional and local regulations for chemical waste. All personnel handling this compound should be trained in general laboratory safety and hazardous waste management.
Quantitative Data and Properties
While detailed toxicological data is sparse, the known chemical and physical properties of this compound are summarized below. This information is crucial for understanding its behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C15H18O4 | [2] |
| Molecular Weight | 262.30 g/mol | [3] |
| Appearance | Not specified (likely solid) | |
| Solubility | Information not readily available | |
| Known Activities | Antibacterial, antifungal, cytotoxic, mutagenic | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound waste, including solid material and contaminated labware.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
3. Decontamination of Labware:
-
Glassware and other reusable equipment that have come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) to remove residues, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
4. Waste Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible chemicals.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[4]
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The logical flow for handling and disposing of this compound waste is depicted in the following diagram.
Caption: Workflow for the safe disposal of this compound waste.
Decision Pathway for this compound Disposal
The following diagram illustrates the decision-making process for categorizing and handling different forms of this compound waste.
Caption: Decision tree for proper this compound waste segregation.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) office for detailed procedures and regulatory requirements in your location.[5]
References
- 1. This compound | 2212-99-9 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. (3S,3aR,5aS,8aS,8bS)-5a,7,8,8a-Tetrahydro-3-hydroxy-7,7-dimethyl-1-oxo-3H,6H-3a,8b-methano-1H-indeno(4,5-c)furan-4-carboxaldehyde | C15H18O4 | CID 24839986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Marasmic Acid
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Marasmic acid. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
This compound, a sesquiterpenoid first isolated from the Basidiomycete fungus Marasmus conigenus, exhibits potent antibacterial, antifungal, and cytotoxic activities.[1][2] Its cytotoxic and mutagenic properties necessitate stringent handling protocols similar to those for other cytotoxic compounds to minimize occupational exposure.[2][3] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3]
Personal Protective Equipment (PPE) Protocol for this compound
The primary line of defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following PPE is required for all personnel handling this compound.
Essential Personal Protective Equipment:
| PPE Component | Specifications and Requirements |
| Gloves | Double gloving is mandatory. Use chemotherapy-tested nitrile gloves. Ensure gloves are of a suitable thickness and integrity to maximize protection.[4][5] |
| Gown | A disposable, fluid-resistant gown that provides full coverage of the arms and body is required to protect clothing and skin from potential splashes.[6] |
| Eye and Face Protection | Full-face protection is essential whenever there is a risk of splashing. A full face shield is preferred; if using goggles, they must be worn in conjunction with a fluid-resistant mask.[4] |
| Respiratory Protection | A surgical or procedure mask should be worn to prevent inhalation of airborne particles.[6] For tasks with a higher risk of aerosolization, such as cleaning up spills, a respirator (e.g., N95) may be necessary.[6] |
| Additional Protection | A cap and shoe covers should also be worn when preparing solutions of this compound.[4] |
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C15H18O4[7] |
| Molecular Weight | 262.30 g/mol [8] |
| CAS Number | 2212-99-9[1] |
| Appearance | Not specified in search results. |
| Solubility | Not specified in search results. |
| Storage Temperature | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C.[7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a designated, clearly labeled area for cytotoxic agents.
-
Ensure storage conditions are dry, dark, and at the appropriate temperature (0 - 4 °C for short term, -20 °C for long term).[7]
2. Preparation:
-
All handling and preparation of this compound solutions must be conducted in a biological safety cabinet (BSC) or a designated containment ventilated enclosure to prevent environmental contamination.[4]
-
Before starting, assemble all necessary materials and don the required PPE as outlined in the protocol above.
-
Work in a manner that minimizes the generation of aerosols.
3. Administration (in experimental settings):
-
When administering this compound, wear gloves, an apron or gown, and armlets as a minimum.[3]
-
Use eye protection if there is a risk of splashing.[3]
Disposal Plan for this compound Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
1. Waste Segregation:
-
Segregate all this compound waste into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. This includes used PPE, contaminated labware, and any unused solutions.
2. Neutralization (for liquid waste):
-
Small volumes of corrosive waste with no other hazardous characteristics may be neutralized to a pH between 5.5 and 9.5 before disposal.[9]
-
Perform neutralization in a fume hood, wearing appropriate PPE.[9]
-
Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).
-
Monitor the pH to ensure complete neutralization.
3. Final Disposal:
-
Transport cytotoxic waste in a sealed, leak-proof plastic bag.[4]
-
Dispose of all this compound waste through a licensed hazardous waste management service. Do not dispose of this waste down the drain or in the regular trash.[9]
4. Spill Management:
-
In the event of a spill, immediately secure the area to prevent exposure to others.[6]
-
Don appropriate PPE, including gloves, gown, eye protection, and a mask before cleaning.[6]
-
Use a cytotoxic spill kit to absorb and contain the spill.[3]
-
Clean the area with an appropriate decontamination solution.[6]
-
Dispose of all cleanup materials as cytotoxic waste.[6]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 2212-99-9 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. ipservices.care [ipservices.care]
- 7. medkoo.com [medkoo.com]
- 8. (3S,3aR,5aS,8aS,8bS)-5a,7,8,8a-Tetrahydro-3-hydroxy-7,7-dimethyl-1-oxo-3H,6H-3a,8b-methano-1H-indeno(4,5-c)furan-4-carboxaldehyde | C15H18O4 | CID 24839986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
